Product packaging for Fluralaner(Cat. No.:CAS No. 864731-61-3)

Fluralaner

货号: B1663891
CAS 编号: 864731-61-3
分子量: 556.3 g/mol
InChI 键: MLBZKOGAMRTSKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Fluralaner (CAS 864731-61-3) is a systemic insecticide and acaricide belonging to the novel isoxazoline class . Its research value stems from a unique mode of action as a potent antagonist of ligand-gated chloride channels, selectively targeting gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous systems of arthropods . This inhibition results in uncontrolled neuromuscular activity, paralysis, and death in target pests, providing a valuable tool for studying arthropod neurophysiology and novel pest control methods . First approved for veterinary use in 2014, this compound is notable for its long-lasting efficacy against a broad spectrum of ectoparasites, including fleas, ticks, and mites . Its high selectivity for arthropod neurons over mammalian receptors contributes to its favorable safety profile in animal models, making it a compound of interest for comparative pharmacological studies . Research applications for this compound include investigations into vector-borne disease control, management of acaricide resistance, and the development of long-acting formulations in animal health . It is for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17Cl2F6N3O3 B1663891 Fluralaner CAS No. 864731-61-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBZKOGAMRTSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235581
Record name Fluralaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864731-61-3
Record name Fluralaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864731-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluralaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluralaner
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluralaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURALANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and development history of isoxazoline insecticides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Isoxazoline Insecticides

Introduction

The isoxazoline class of insecticides and acaricides represents a major breakthrough in pest control, emerging in the 21st century as a critical tool for both veterinary and agricultural applications.[1] These synthetic compounds are characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. Their prominence stems from a novel mode of action that is highly effective against a broad spectrum of ectoparasites, including fleas, ticks, and mites, as well as various agricultural pests.[2][3] A key feature of isoxazolines is their distinct target site, which circumvents cross-resistance issues with many older classes of insecticides, making them invaluable for resistance management programs.[3][4][5]

Discovery and Historical Development

The journey of isoxazoline insecticides began around the year 2000 with pioneering research conducted by scientists at Nissan Chemical Industries.[6][7] The initial discovery is sometimes described as fortuitous, potentially arising from investigations into the chemical class of diamide insecticides.[7] This research led to the identification of a lead isoxazoline compound, paving the way for the development of an entirely new class of potent parasiticides.[6]

The discovery generated significant interest from major agrochemical and animal health companies. This led to extensive research and the filing of numerous patents. The first isoxazoline products for veterinary use, afoxolaner (NexGard) and fluralaner (Bravecto), were launched in 2013-2014, followed by sarolaner (Simparica) in 2015 and lotilaner (Credelio) in 2017.[6] These products, formulated as oral chewables or topical solutions, offered unprecedented long-lasting efficacy against fleas and ticks on companion animals. Subsequently, the class was developed for agricultural use with compounds like fluxametamide and isocycloseram (also known as Plinazolin).[4][7][8]

Mechanism of Action

Isoxazolines exert their parasiticidal effects by acting as potent non-competitive antagonists of ligand-gated chloride channels.[2][9] Their primary molecular targets are the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, the glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[8][9][10]

By binding to a unique site on these receptors, isoxazolines block the influx of chloride ions into postsynaptic neurons.[2][7][11] This inhibition prevents the hyperpolarization of the neuronal membrane, disrupting normal nerve signal transmission and leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the parasite.[7][10][12]

This mechanism is distinct from that of other GABA receptor antagonists like fiproles and cyclodienes.[13] This unique binding site means that isoxazolines are effective against pest populations that have developed resistance to these older insecticides.[5][13] Due to this novel mode of action, the Insecticide Resistance Action Committee (IRAC) has classified isoxazolines in their own group, Group 30: GABA-gated chloride channel allosteric modulators.[5][13] A crucial advantage of this class is its high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts, which contributes to their excellent safety profile for treated animals.[2][4][10][12]

Isoxazoline_Mechanism_of_Action GABA_Receptor GABA-gated Chloride Channel Chloride GABA_Receptor->Chloride Channel Blocked Effect Hyperexcitation, Paralysis, Death GABA_Receptor->Effect Leads to GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds & Opens Isoxazoline Isoxazoline Insecticide Isoxazoline->GABA_Receptor Binds & Blocks (Allosteric Modulation)

Figure 1: Mechanism of action of isoxazoline insecticides.

Data Presentation

Table 1: Key Commercial Isoxazoline Insecticides
Compound NameRepresentative Trade Name(s)Year of First Market IntroductionPrimary Application
AfoxolanerNexGard2014Veterinary (Dogs)[6]
This compoundBravecto2014Veterinary (Dogs, Cats)[6]
SarolanerSimparica2015Veterinary (Dogs)[6]
LotilanerCredelio, Xdemvy2017Veterinary (Dogs, Cats), Human[6][8]
IsocycloseramPlinazolin, Verdavis~2023Agricultural[7]
Fluxametamide--Agricultural[8]
Table 2: Efficacy Data of Selected Isoxazolines Against Various Pests
CompoundPest SpeciesEfficacy (LC₅₀)Reference
This compoundPlutella xylostella (Diamondback Moth)0.022 µ g/adult (LD₅₀, bee toxicity)[14]
FluxametamidePlutella xylostella0.593 mg/L[14]
IsocycloseramBlattella germanica (German Cockroach)5-15 ng/insect (LD₅₀)[11]
Compound 32 (Novel)Plutella xylostella0.26 mg/L[3]
Compound D36 (Novel)Plutella xylostella0.025 mg/L[4]
Compound D36 (Novel)Spodoptera frugiperda (Fall Armyworm)0.934 mg/L[4]
Compound E3 (Novel)Plutella xylostella0.19 mg/L[15]
Compound E3 (Novel)Pyrausta nubilalis (European Corn Borer)0.182 mg/L[15]
Compound 10o (Novel)Mythimna separata (Oriental Armyworm)5.23 µg/mL[16]
Compound 10o (Novel)Aedes aegypti (Yellow Fever Mosquito)0.35 µg/mL[16]
Table 3: Pharmacokinetic Properties of Veterinary Isoxazolines in Dogs
CompoundBioavailability (%)Elimination Half-life (T₁/₂)Reference
Afoxolaner74%~14 days[12]
Sarolaner>85%11-12 days[12]
This compound-~12-15 days[12] (Safety margin data)

Experimental Protocols

Synthesis: 1,3-Dipolar Cycloaddition

The most common strategy for synthesizing the isoxazoline core structure is the 1,3-dipolar cycloaddition reaction.[6][17][18] This method offers a highly efficient and regioselective pathway to the desired 5-membered heterocycle.

General Methodology:

  • Nitrile Oxide Generation: A substituted nitrile oxide is generated in situ from a precursor, typically an aldoxime, via oxidation or from a hydroximoyl halide through dehydrohalogenation with a base. For example, a substituted benzaldoxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS).[19]

  • Cycloaddition: The generated nitrile oxide, which acts as the 1,3-dipole, is immediately reacted with a dipolarophile, which is a substituted alkene.

  • Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at room temperature or with gentle heating.

  • Purification: The resulting isoxazoline derivative is isolated and purified using standard techniques such as column chromatography.

Synthesis_Workflow Start Start Materials: - Aldoxime - Alkene Step1 Step 1: Generate Nitrile Oxide (e.g., via chlorination/base) Start->Step1 Step2 Step 2: 1,3-Dipolar Cycloaddition (React Nitrile Oxide with Alkene) Step1->Step2 Step3 Step 3: Purification (e.g., Column Chromatography) Step2->Step3 End Final Product: Substituted Isoxazoline Step3->End

Figure 2: Generalized workflow for isoxazoline synthesis.
Bioassay: Insecticidal Activity Against Plutella xylostella

The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating pests.[19]

Methodology:

  • Compound Preparation: The synthesized isoxazoline compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then diluted with water containing a surfactant (e.g., 0.05% Tween-80) to create a series of test concentrations.

  • Leaf Treatment: Fresh cabbage discs (or other suitable host plant leaves) are dipped into the prepared test solutions for approximately 30 seconds. Control discs are dipped in the solvent-surfactant solution without the test compound.

  • Drying: The treated discs are allowed to air dry completely.

  • Exposure: The dried discs are placed individually into petri dishes lined with filter paper. A set number (e.g., 10) of second- or third-instar larvae of P. xylostella are carefully transferred onto each disc.

  • Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Larval mortality is recorded at specified time points, typically after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ (median lethal concentration) value for each compound.

Bioassay_Workflow A Prepare Test Solutions (Compound in DMSO + Water/Tween) B Dip Cabbage Discs in Solutions (30s) A->B C Air Dry Discs B->C D Place Discs in Petri Dishes C->D E Introduce P. xylostella Larvae D->E F Incubate (e.g., 48h) E->F G Assess Mortality F->G H Calculate LC₅₀ (Probit Analysis) G->H

Figure 3: Experimental workflow for a leaf-dip bioassay.
Target Site Interaction: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). This method was used to preliminarily verify the mode of action of novel isoxazoline candidates.[3][15][16]

Methodology:

  • Receptor Preparation: A three-dimensional structure of the target protein (e.g., the insect GABA receptor) is obtained, often through homology modeling if an experimental structure is unavailable. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

  • Ligand Preparation: The 3D structures of the isoxazoline compounds are generated and their energy is minimized to obtain a stable conformation.

  • Docking Simulation: A docking algorithm is used to systematically place the ligand into the defined binding site of the receptor in various orientations and conformations.

  • Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues, providing insight into the binding mode.

Conclusion

The discovery and rapid development of isoxazoline insecticides have fundamentally changed the landscape of ectoparasite control in veterinary medicine and provided a valuable new tool for managing agricultural pests. Their novel mechanism of action, targeting invertebrate GABA- and glutamate-gated chloride channels, offers high efficacy and a solution to resistance against older insecticide classes. The commercial success of compounds like this compound and afoxolaner has spurred continuous research. Current efforts focus on designing next-generation isoxazolines with optimized properties, such as improved insecticidal spectrum and enhanced safety profiles for non-target organisms, particularly vital pollinators like bees.[14][19] The isoxazoline class stands as a testament to innovative chemical design in the ongoing effort to protect animal health and ensure global food security.

References

Fluralaner's binding affinity to glutamate-gated chloride channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fluralaner's Binding Affinity with Glutamate-Gated Chloride Channels

Introduction

This compound is a potent, long-acting systemic insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, leading to uncontrolled neuronal activity, paralysis, and eventual death of the target arthropods.[1][3] While this compound's principal target is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), also known as the Resistant to Dieldrin (RDL) receptor, it also exhibits significant, albeit less potent, inhibitory activity on L-glutamate-gated chloride channels (GluCls).[4][5][6] This guide provides a detailed examination of this compound's binding affinity to GluCls, summarizing quantitative data, outlining experimental protocols, and illustrating key pathways and workflows.

The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

In invertebrates, GluCls are pentameric ligand-gated ion channels that play a crucial role in inhibitory neurotransmission.[7] Upon binding with the neurotransmitter L-glutamate, these channels open, allowing an influx of chloride ions (Cl⁻) into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus inhibiting nerve impulses.[7] This mechanism is fundamental for maintaining proper neuronal function in arthropods.[7]

cluster_pathway Normal GluCl Signaling Pathway Glutamate L-Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to Cl_Influx Chloride Ion (Cl⁻) Influx GluCl->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

Fig. 1: Standard signaling pathway of an invertebrate glutamate-gated chloride channel.

This compound's Mechanism of Action on GluCls

This compound acts as a non-competitive antagonist of GluCls.[6] This means it does not compete with glutamate for the same binding site. Instead, it binds to a distinct allosteric site located within the transmembrane domain of the channel pore. This binding event physically obstructs the channel, preventing the flow of chloride ions even when glutamate is bound to the receptor. The failure of inhibitory signaling results in persistent neuronal excitation, leading to paralysis and death of the arthropod.[8]

cluster_inhibition This compound's Antagonistic Action on GluCl This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds to allosteric site Cl_Influx Chloride Ion (Cl⁻) Influx GluCl->Cl_Influx Blocks Pore Result Hyperexcitation & Paralysis Cl_Influx->Result Prevents Inhibition Glutamate L-Glutamate Glutamate->GluCl Binds

Fig. 2: Mechanism of this compound's non-competitive inhibition of the GluCl channel.

Quantitative Binding Affinity Data

This compound demonstrates nanomolar inhibitory activity on arthropod GluCls, although its potency is significantly higher for GABACls. The selectivity for GABACls over GluCls confirms that GABACl is the primary target for this parasiticide.[5][9]

SpeciesReceptorAssay TypeMeasured Affinity (IC₅₀)Selectivity NoteReference
Rhipicephalus microplus (Cattle Tick)GluClMembrane Potential Fluorescence Dye82.5 nM52-fold less sensitive than R. microplus GABACl (RDL).[4][5]
Musca domestica (Housefly)GluClTwo-Electrode Voltage ClampNot specified15-fold less sensitive than M. domestica GABACl (RDL).[4]

Experimental Protocols

The quantitative assessment of this compound's binding affinity to GluCls relies on sophisticated molecular and electrophysiological techniques. The two primary methods are detailed below.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC)

This method allows for the direct measurement of ion channel function and its inhibition by a test compound. It is considered a gold-standard technique for characterizing ligand-gated ion channels.

Detailed Methodology:

  • Gene Identification and Cloning: The full-length cDNA sequence encoding the GluCl subunit is identified and isolated from the target arthropod species (e.g., Rhipicephalus microplus).[5]

  • cRNA Synthesis: The cloned cDNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Expression in Xenopus laevis Oocytes: The synthesized cRNA is microinjected into Xenopus laevis oocytes. The oocytes' cellular machinery translates the cRNA, expressing functional GluCl receptors on their plasma membrane.[5]

  • Electrophysiological Recording (TEVC): After an incubation period (2-4 days), an oocyte is placed in a recording chamber. Two microelectrodes are inserted to clamp the membrane potential at a set voltage (e.g., -60 mV).

  • Compound Application: A solution containing L-glutamate is applied to the oocyte, activating the GluCls and inducing an inward chloride current, which is measured by the TEVC setup.

  • Inhibition Assay: To determine the inhibitory concentration (IC₅₀), oocytes are pre-incubated with varying concentrations of this compound before being exposed to glutamate. The reduction in the glutamate-induced current is measured.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glutamate-induced current.

cluster_workflow TEVC Experimental Workflow A 1. GluCl Gene Cloning from Arthropod B 2. In Vitro cRNA Synthesis A->B C 3. Microinjection into Xenopus Oocyte B->C D 4. Incubation & Receptor Expression C->D E 5. Two-Electrode Voltage Clamp Recording D->E F 6. Application of Glutamate +/- this compound E->F G 7. Data Analysis & IC₅₀ Calculation F->G

Fig. 3: Workflow for determining IC₅₀ using TEVC on Xenopus oocytes.
Stable Cell Line and Membrane Potential Fluorescence Dye Assay

This high-throughput method uses a fluorescent dye that is sensitive to changes in cell membrane potential to measure the activity of ion channels in a population of cells.

Detailed Methodology:

  • Stable Cell Line Generation: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transfected with a plasmid containing the cDNA for the arthropod GluCl. Clonal cell lines that stably express the receptor are selected.[5]

  • Cell Culture and Plating: The stable cell line is cultured and plated into multi-well plates (e.g., 96- or 384-well).

  • Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound.

  • Activation and Measurement: An automated liquid handler adds a glutamate solution to the wells, activating the GluCls. The resulting chloride influx changes the membrane potential, which in turn alters the fluorescence intensity of the dye. This change is read by a specialized plate reader.

  • Data Analysis: The fluorescence signal is normalized, and the inhibition of the glutamate-induced signal by this compound is used to generate a concentration-response curve and calculate the IC₅₀.

Target Selectivity

The success and safety of this compound as a veterinary drug hinge on its high selectivity for invertebrate ion channels over their mammalian counterparts.[1][10] this compound has a significantly lower binding affinity for vertebrate GABA and glycine receptors, contributing to its wide safety margin in mammals.[1] Within invertebrates, this compound consistently shows a higher potency for GABA-gated chloride channels (RDL) than for glutamate-gated chloride channels, establishing the former as its primary pharmacological target.[4][5]

cluster_selectivity This compound Target Selectivity Hierarchy cluster_arthropod Arthropod Receptors This compound This compound GABACl GABACl (RDL) (Primary Target) This compound->GABACl High Affinity (IC₅₀: low nM) GluCl GluCl (Secondary Target) This compound->GluCl Moderate Affinity (IC₅₀: high nM) Mammalian Mammalian Receptors (e.g., GABA_A) This compound->Mammalian Very Low Affinity (Negligible Effect)

Fig. 4: Logical diagram illustrating the target selectivity of this compound.

Conclusion

This compound is a potent antagonist of invertebrate glutamate-gated chloride channels, contributing to its broad-spectrum ectoparasiticidal activity. While GluCls are a definitive target, quantitative data consistently show that this compound's binding affinity is substantially higher for GABA-gated chloride channels, which are considered its primary target. The methodologies of TEVC and fluorescence-based assays have been pivotal in elucidating these binding characteristics. The compound's remarkable selectivity for arthropod channels over mammalian homologs is the cornerstone of its clinical safety and efficacy. This detailed understanding of its interaction with GluCls is vital for ongoing research in insecticide development and resistance management.

References

Stereoisomerism and enantiomeric forms of Fluralaner

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomerism and Enantiomeric Forms of Fluralaner

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent isoxazoline-class insecticide and acaricide, is a chiral molecule that exists as a racemic mixture of two enantiomers: S-(+)-fluralaner and R-(-)-fluralaner. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing the distinct physicochemical, pharmacokinetic, and pharmacodynamic properties of its enantiomeric forms. The significantly higher bioactivity of the S-(+)-enantiomer is highlighted, along with the experimental methodologies used for enantioselective separation and analysis. This document serves as a critical resource for researchers and professionals involved in the development and assessment of isoxazoline parasiticides.

Introduction to the Stereoisomerism of this compound

This compound possesses a single chiral center at the C5 position of the isoxazoline ring, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers.[1][2][3] The commercially available form of this compound is a racemic mixture, containing equal proportions of the S-(+)-fluralaner and R-(-)-fluralaner enantiomers.[4][5] However, extensive research has demonstrated that the two enantiomers exhibit significant differences in their biological activity, with the S-enantiomer being the primary contributor to the insecticidal and acaricidal efficacy of the compound.[6][7] This disparity in bioactivity underscores the importance of understanding the stereochemistry of this compound for optimizing its therapeutic use and assessing its environmental impact.

Physicochemical and Pharmacological Properties of this compound Enantiomers

The distinct three-dimensional arrangement of the enantiomers of this compound leads to differences in their interaction with chiral biological targets, such as receptors and enzymes. This results in variations in their pharmacodynamic and pharmacokinetic profiles.

Pharmacodynamics: Enantiomer-Specific Bioactivity

The primary mode of action of this compound is the antagonism of GABA (γ-aminobutyric acid)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[8][9] This leads to hyperexcitation and subsequent paralysis and death of the target parasites.[10] Molecular docking studies have revealed that the S-(+)-enantiomer of this compound exhibits a significantly higher binding affinity for the GABA receptor compared to the R-(-)-enantiomer.[6][7] This is attributed to a lower binding energy for the S-enantiomer.[6][7]

The enhanced binding of the S-enantiomer translates to a markedly higher insecticidal and acaricidal potency. In-vitro and in-vivo studies have consistently demonstrated that S-(+)-fluralaner is the more active isomer.

PropertyS-(+)-FluralanerR-(-)-FluralanerReference
Bioactivity vs. Chilo suppressalis 33-39 times more activeLess active[6]
Bioactivity vs. Laodelphax striatellus 33-39 times more activeLess active[6]
Binding Energy to GABA Receptor -6.90 kcal/molHigher than S-enantiomer[6][7]
Pharmacokinetics: Enantioselective Metabolism

While comprehensive pharmacokinetic data for the individual enantiomers in target animal species is limited, in-vitro studies using rat liver microsomes have indicated enantioselective metabolism.[6][7] The R-(-)-enantiomer of this compound was found to be preferentially metabolized.[6][7] This suggests that the R-enantiomer may be cleared more rapidly from the body than the more active S-enantiomer.

ParameterObservationReference
Metabolism in Rat Liver Microsomes R-fluralaner is preferentially metabolized.[6][7]
Enantiomer Fraction Values 0.43 to 0.49[6][7]

The pharmacokinetic properties of racemic this compound have been studied in several species, demonstrating a long half-life and prolonged activity.[8][11][12][13][14]

SpeciesAdministration RouteHalf-lifeMean Residence TimeReference
Dogs Oral12-15 days15-20 days[8][11][12]
Dogs Intravenous12-15 days15-20 days[8][11][12]
Cats Topical>12 weeksNot specified[14]
Hens Intravenous/TransdermalLong persistenceNot specified[15]

Experimental Protocols

The separation and analysis of this compound enantiomers are crucial for research and quality control. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Enantioselective High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the separation and quantification of this compound enantiomers has been established.[5][16]

  • Chromatographic System: High-Performance Liquid Chromatograph (e.g., SHIMADZU LC-20AT).[16]

  • Chiral Stationary Phase: Amylose-tris(3,5-dimethylphenyl carbamate) bonded silica gel column (e.g., Daicel CHIRALPAK AD-H, 4.6mm × 250mm, 5μm).[5][16]

  • Mobile Phase: A mixture of n-hexane and ethanol. A common ratio is 60:40 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength of 265 nm.[5][17]

  • Column Temperature: Room temperature.[5]

  • Sample Preparation: this compound racemate is dissolved in an appropriate solvent, typically the mobile phase, to a known concentration.

This method has been shown to achieve excellent separation of the enantiomers, with a high degree of resolution.[16]

Visualizations

Signaling Pathway: this compound Interaction with GABA Receptor

GABAR_Interaction cluster_this compound This compound Enantiomers cluster_receptor GABA-gated Chloride Channel cluster_effect Cellular Effect S-Fluralaner S-Fluralaner GABAR GABA Receptor S-Fluralaner->GABAR High Affinity Binding R-Fluralaner R-Fluralaner R-Fluralaner->GABAR Low Affinity Binding Block Chloride Channel Blockage GABAR->Block Antagonism Hyperexcitation Neuronal Hyperexcitation Block->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Interaction of this compound enantiomers with the GABA receptor.

Experimental Workflow: Enantioselective HPLC Analysis

HPLC_Workflow Sample Racemic this compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on Chiral Column (CHIRALPAK AD-H) Injection->Separation Detection UV Detection at 265 nm Separation->Detection Quantification Quantify Enantiomer Peaks Detection->Quantification Result Enantiomeric Ratio (e.g., S:R = 1:1) Quantification->Result

Caption: Workflow for the enantioselective analysis of this compound by HPLC.

Logical Relationship: Enantiomers and Biological Effects

Logical_Relationship cluster_enantiomers Enantiomers cluster_activity Biological Activity This compound Racemic this compound S_Enantiomer S-(+)-Fluralaner This compound->S_Enantiomer R_Enantiomer R-(-)-Fluralaner This compound->R_Enantiomer High_Activity High Insecticidal/ Acaricidal Activity S_Enantiomer->High_Activity Primary Contributor Low_Activity Low Bioactivity R_Enantiomer->Low_Activity

Caption: Relationship between this compound enantiomers and their biological activity.

Toxicology and Safety

This compound is generally well-tolerated in target animals at recommended doses.[9] The selectivity of this compound for insect neurons over mammalian neurons contributes to its safety profile.[9] However, as with other isoxazoline-class drugs, neurological adverse reactions such as tremors, ataxia, and seizures have been reported in some dogs.[9][18][19] There is currently a lack of publicly available data on the specific toxicological profiles of the individual enantiomers. Further research is warranted to determine if the observed adverse effects are associated with one or both enantiomers.

Synthesis and Manufacturing

Conclusion

The stereoisomerism of this compound is a critical factor influencing its efficacy as an insecticide and acaricide. The S-(+)-enantiomer is the primary active component, exhibiting significantly greater potency than the R-(-)-enantiomer due to its higher binding affinity for the GABA receptor in arthropods. The preferential metabolism of the R-(-)-enantiomer further highlights the distinct biological fate of the two isomers. The established HPLC methods for enantioselective analysis are essential for quality control and further research into the properties of the individual enantiomers. Future research should focus on elucidating the specific pharmacokinetic and toxicological profiles of the S-(+)- and R-(-)-enantiomers to further optimize the therapeutic use of this compound and ensure its safety. The development of enantioselective synthetic routes could also offer significant advantages in manufacturing and product formulation.

References

Fluralaner's Mechanism of Action on Arthropod Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner, a member of the isoxazoline class of parasiticides, exhibits potent insecticidal and acaricidal activity by acting as a non-competitive antagonist of arthropod ligand-gated chloride channels. This technical guide provides an in-depth review of this compound's mode of action on the nervous system of arthropods, with a primary focus on its interaction with γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). Detailed experimental methodologies, quantitative data on its potency, and visual representations of the signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound is a systemic insecticide and acaricide widely used in veterinary medicine for the control of fleas and ticks on companion animals.[1] Its efficacy stems from its ability to potently and selectively disrupt neurotransmission in arthropods.[2][3] The primary targets of this compound are the ligand-gated chloride channels, specifically the GABA receptors (GABARs) and to a lesser extent, the glutamate-gated chloride channels (GluCls).[1][2][4] By blocking these inhibitory channels, this compound induces hyperexcitation of the arthropod nervous system, leading to paralysis and death.[2][5] This document synthesizes the current understanding of this compound's molecular interactions with these channels, the experimental evidence supporting this mechanism, and the quantitative measures of its activity.

Molecular Mechanism of Action

This compound acts as a negative allosteric modulator of arthropod GABARs and GluCls.[6][7] This means it binds to a site on the receptor different from the endogenous ligand (GABA or glutamate) and reduces the channel's ability to open and allow chloride ion influx.

Primary Target: GABA-Gated Chloride Channels

The principal target of this compound is the ionotropic GABA receptor, a pentameric protein that forms a chloride-permeable channel. In arthropods, a key subunit of this receptor is the "Resistance to Dieldrin" (RDL) subunit.[8] this compound acts as a potent antagonist of these channels.[7]

The binding site for this compound is located within the transmembrane domain of the GABA receptor, at the interface between subunits.[6][9] Studies involving site-directed mutagenesis and homology modeling have identified several key amino acid residues in the transmembrane segments M1, M2, and M3 of the RDL subunit that are crucial for this compound's antagonistic activity.[6] Specifically, residues such as Q-26' in M1, N19' in M2, and G36' and F39' in M3 have been shown to play a significant role.[6]

The binding of this compound to this site stabilizes the closed state of the channel, even when GABA is bound to its orthosteric site.[10] This prevents the influx of chloride ions that would normally hyperpolarize the neuron and inhibit signaling. The continued firing of the neuron leads to uncontrolled nervous system activity, paralysis, and ultimately the death of the arthropod.[5]

dot

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Releases Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->GABA_Vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->Ca_Channel Opens GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds & Activates Cl_ion Cl⁻ GABA_Receptor->Cl_ion Allows Influx Hyperexcitation Hyperexcitation (Paralysis & Death) GABA_Receptor->Hyperexcitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization This compound This compound This compound->GABA_Receptor Binds & Blocks

Caption: this compound's disruption of GABAergic signaling.

Secondary Target: Glutamate-Gated Chloride Channels

This compound also exhibits antagonistic activity on GluCls in arthropods, although generally with lower potency compared to its effect on GABARs.[2][4][11] Similar to GABARs, GluCls are inhibitory ligand-gated chloride channels.[12][13] The binding of glutamate to these channels allows chloride influx, leading to hyperpolarization of the neuronal or muscle cell membrane.[12] By blocking these channels, this compound contributes to the overall hyperexcitatory effect. The dual action on both GABA and glutamate systems enhances its effectiveness as a parasiticide.

Experimental Protocols

The primary experimental technique used to characterize the mode of action of this compound is the two-electrode voltage-clamp (TEVC) electrophysiology assay using Xenopus laevis oocytes.[5][6]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

Objective: To measure the effect of this compound on the function of specific ligand-gated ion channels expressed in a controlled system.

Methodology:

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific arthropod receptor subunits to be studied (e.g., the RDL subunit of the GABA receptor). The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).

    • The membrane potential is "clamped" at a specific holding potential (e.g., -80 mV) by the voltage-clamp amplifier.

    • The endogenous ligand (e.g., GABA) is applied to the oocyte, which activates the expressed receptors and elicits an inward chloride current. This current is measured by the amplifier.

  • Compound Application:

    • To determine the effect of this compound, the oocyte is pre-incubated with or co-applied with a known concentration of this compound before the application of the ligand.

    • The change in the ligand-gated current in the presence of this compound is recorded.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude. Dose-response curves are generated by testing a range of this compound concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).

dot

TEVC_Workflow Harvest_Oocytes Harvest Xenopus laevis Oocytes Inject_cRNA Inject cRNA of Arthropod Receptor Harvest_Oocytes->Inject_cRNA Incubate Incubate for Receptor Expression Inject_cRNA->Incubate Place_in_Chamber Place Oocyte in Recording Chamber Incubate->Place_in_Chamber Clamp_Voltage Clamp Membrane Potential (-80 mV) Place_in_Chamber->Clamp_Voltage Apply_Ligand Apply Ligand (GABA) & Measure Current Clamp_Voltage->Apply_Ligand Apply_this compound Apply this compound & Ligand & Measure Current Apply_Ligand->Apply_this compound Analyze_Data Analyze Data (Calculate IC₅₀) Apply_this compound->Analyze_Data

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) assay.

Quantitative Data Summary

The potency of this compound varies across different arthropod species and receptor subtypes. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Arthropod GABA Receptors (RDL)

SpeciesReceptor SubunitIC₅₀ (M)Reference
Bactrocera dorsalisBdRDL1.5 x 10⁻⁷[5][14]
Aedes aegyptiRDLSimilar to B. dorsalis[5]
Chilo suppressalisRDL~10-fold lower than B. dorsalis[5]
Laodelphax striatellusRDL~10-fold lower than B. dorsalis[5]
Drosophila melanogasterRDL~100-fold lower than B. dorsalis[5]
Tetranychus urticaeRDL~100-fold lower than B. dorsalis[5]
Apis melliferaRDL~100-fold lower than B. dorsalis[5]

Table 2: Comparative Potency of this compound on GABA vs. Glutamate-Gated Chloride Channels

SpeciesReceptorThis compound PotencyReference
Rhipicephalus microplusRDL vs. GluCl~52-fold more potent on RDL[15]
Musca domesticaRDL vs. GluCl15-fold higher potency on RDL[11]

Table 3: Comparative Potency of this compound and Fipronil on Arthropod RDL Receptors

ReceptorPotency ComparisonReference
Arthropod RDLsThis compound is 5-236 fold more potent than fipronil[15]

Selectivity and Safety

A key advantage of this compound is its high selectivity for arthropod neurons over mammalian neurons.[2][3] This selectivity is attributed to differences in the amino acid sequences of the receptor subunits between insects and mammals, particularly at the this compound binding site.[8] Studies have shown that this compound has significantly lower affinity for mammalian GABA receptors, which contributes to its favorable safety profile in treated animals.[16] For instance, the G3'M mutation in the third transmembrane domain, which is present in vertebrate GABARs, has been shown to abolish the antagonistic action of this compound.[8]

dot

Fluralaner_Action_Logic This compound This compound Administration Binding Binds to Allosteric Site on Arthropod GABA/GluCl Receptors This compound->Binding Blockade Antagonism/Blockade of Chloride Ion Influx Binding->Blockade No_Hyperpolarization Prevention of Neuronal Hyperpolarization (Inhibition) Blockade->No_Hyperpolarization Hyperexcitation Neuronal Hyperexcitation No_Hyperpolarization->Hyperexcitation Paralysis_Death Paralysis and Death of Arthropod Hyperexcitation->Paralysis_Death

Caption: Logical flow of this compound's neurotoxic action.

Conclusion

This compound's mode of action is characterized by its potent and selective antagonism of arthropod GABA-gated and glutamate-gated chloride channels. By binding to a unique allosteric site on these receptors, it effectively blocks inhibitory neurotransmission, leading to fatal hyperexcitation in target pests. The detailed understanding of its molecular interactions, supported by robust electrophysiological data, provides a solid foundation for its continued use in veterinary medicine and for the development of new, highly selective insecticides. The experimental protocols outlined in this guide serve as a reference for future research into the mechanisms of action of novel parasiticides.

References

An In-depth Technical Guide to the Molecular Targets of Fluralaner in Ectoparasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner is a potent, systemically administered insecticide and acaricide belonging to the isoxazoline class of compounds.[1][2] Marketed under trade names such as Bravecto® and Exzolt®, it provides long-lasting efficacy against a broad spectrum of ectoparasites, including fleas, ticks, and mites, in companion animals and livestock.[1][3][4][5] Its mechanism of action confers a high degree of selectivity for invertebrates, making it a valuable tool in veterinary medicine. This guide provides a detailed examination of the molecular targets of this compound, its mechanism of inhibition, quantitative potency, and the experimental protocols used to elucidate its function.

Primary Molecular Targets: Ligand-Gated Chloride Channels

The primary molecular targets of this compound in ectoparasites are specific types of ligand-gated ion channels in the peripheral and central nervous systems.[6] this compound is a potent antagonist of two main types of invertebrate-specific Cys-loop ligand-gated chloride channels:

  • γ-Aminobutyric Acid (GABA)-Gated Chloride Channels (GABACls) : These channels, particularly those containing the Resistant to Dieldrin (RDL) subunit, are the principal target.[7][8][9] In insects, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[9][10] By blocking these channels, this compound prevents this inhibitory signal.

  • L-Glutamate-Gated Chloride Channels (GluCls) : These channels are also crucial inhibitory receptors in the invertebrate nervous system but are absent in mammals.[1][11][12] Glutamate, typically an excitatory neurotransmitter in vertebrates, can be inhibitory in invertebrates when it activates GluCls, causing an influx of chloride ions.[13] this compound's antagonism of GluCls provides a secondary, but significant, mechanism contributing to its efficacy and selective toxicity.[2][11]

Mechanism of Action: Allosteric Modulation

This compound does not compete with the endogenous ligands (GABA or glutamate) at their binding sites. Instead, it acts as a non-competitive antagonist or allosteric modulator .[14] It binds to a distinct site within the transmembrane domain of the receptor, causing a conformational change that prevents the channel from opening, thereby inhibiting the influx of chloride ions.[10][14]

This blockade of inhibitory signaling leads to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately, the death of the ectoparasite.[2][6]

Below is a diagram illustrating the inhibitory signaling pathway targeted by this compound.

cluster_Neuron Postsynaptic Neuron GABA_R GABA Receptor (RDL) GluCl Receptor Channel Chloride (Cl⁻) Channel (Closed State) GABA_R->Channel Activates Death Paralysis & Ectoparasite Death GABA_R->Death Inhibition Blocked (Hyperexcitation) Hyperpolarization Membrane Hyperpolarization (Inhibition) Channel->Hyperpolarization Cl⁻ Influx This compound This compound This compound->GABA_R Binds Allosterically (Antagonist) GABA GABA / Glutamate GABA->GABA_R Binds

Caption: this compound's antagonistic action on invertebrate ligand-gated chloride channels.
Binding Site and State-Dependent Inhibition

Research indicates that this compound's binding site is located at the interface between adjacent subunits within the transmembrane (TM) region of the receptor, specifically involving the M1 and M3 helices.[15] Site-directed mutagenesis studies on housefly (Musca domestica) GABA receptors have identified key amino acid residues in the M1, M2, and M3 segments that are critical for this compound's antagonistic activity.[14] For example, mutations in conserved external amino acid residues, such as N316L in the M2 region, can render the receptor almost insensitive to this compound.[15]

Furthermore, this compound exhibits state-dependent inhibition , meaning it binds more tightly and effectively when the GABA receptor is in its activated (open) conformation.[10][16] Inhibition progresses over time with repeated applications of GABA, suggesting that this compound accesses its binding site during channel activation and locks the receptor in a non-conducting state.[10]

Quantitative Analysis of this compound Potency

The potency of this compound has been quantified using various experimental models, with results typically reported as the half-maximal inhibitory concentration (IC₅₀). This compound demonstrates exceptionally high potency against arthropod receptors, often in the nanomolar or even picomolar range, while showing significantly lower affinity for mammalian counterparts, which explains its favorable safety profile.[2][17]

Target Receptor Organism/System Potency (IC₅₀) Reference
GABA-Gated Chloride Channel (GABACl)
RDL SubunitMusca domestica (Housefly) Head Membranes (EBOB binding assay)455 pM[17][18]
RDL Subunit (MdGBCl)Musca domestica (expressed in Xenopus oocytes)5.32 nM[17]
RDL Subunit (AmRDL)Apis mellifera (Honeybee) (expressed in Xenopus oocytes)13.59 nM[8]
RDL SubunitBactrocera dorsalis (Oriental fruit fly) (expressed in Xenopus oocytes)150 nM[7]
GABA ReceptorRat Brain Membranes (EBOB binding assay)>10,000 nM (>10 µM)[17][18]
GABA-A ReceptorRat (expressed in Xenopus oocytes)>30,000 nM (>30 µM)[17]
Glutamate-Gated Chloride Channel (GluCl)
GluCl (MdGluCl)Musca domestica (expressed in Xenopus oocytes)79.9 nM[17]
GluClRhipicephalus microplus (Cattle tick)82.5 nM[19]

Experimental Protocols

The characterization of this compound's molecular targets relies on established neuropharmacological and molecular biology techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the gold-standard method for studying the function of ion channels. It allows for the direct measurement of ion currents flowing through channels expressed in a heterologous system, typically Xenopus laevis oocytes.

Detailed Methodology:

  • Receptor Expression:

    • The cDNA encoding the target receptor subunit (e.g., insect RDL) is cloned into an expression vector.

    • cRNA is synthesized in vitro from the linearized plasmid DNA.

    • Xenopus laevis oocytes are harvested and defolliculated.

    • A defined amount of cRNA is microinjected into each oocyte.

    • Oocytes are incubated for 2-5 days to allow for protein expression and assembly of functional receptors on the cell membrane.[7]

  • Electrophysiological Recording:

    • An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a saline buffer.

    • Two microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

    • The endogenous ligand (e.g., GABA at its EC₅₀ concentration) is applied to elicit an inward chloride current.

    • Once a stable baseline response is established, this compound is co-applied with the agonist at varying concentrations.

    • The degree of inhibition of the agonist-induced current is recorded.[8]

  • Data Analysis:

    • The inhibitory effect of this compound is calculated as a percentage of the control agonist response.

    • Concentration-response curves are generated by plotting the percent inhibition against the logarithm of the this compound concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[7]

The workflow for this protocol is visualized below.

cluster_prep Preparation cluster_record Recording cluster_analysis Analysis cRNA 1. Synthesize cRNA (e.g., Insect RDL) Oocyte 2. Harvest & Inject Xenopus Oocytes cRNA->Oocyte Incubate 3. Incubate for Receptor Expression Oocyte->Incubate Clamp 4. Place Oocyte in Chamber & Two-Electrode Voltage Clamp Incubate->Clamp Agonist 5. Apply Agonist (GABA) to Elicit Current Clamp->Agonist This compound 6. Co-apply this compound + Agonist Agonist->this compound Record 7. Record Current Inhibition This compound->Record Plot 8. Plot Concentration- Response Curve Record->Plot IC50 9. Calculate IC50 Value Plot->IC50

Caption: Experimental workflow for determining IC₅₀ using Two-Electrode Voltage Clamp.
Radioligand Binding Assays

Binding assays are used to determine the affinity of a compound for a receptor without measuring channel function directly. These are typically competitive binding assays where this compound competes with a known radiolabeled channel blocker.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues rich in the target receptor (e.g., housefly heads) are homogenized in a suitable buffer.[17]

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a membrane preparation.

  • Binding Assay:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds within the channel pore, such as [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[17][18]

    • Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

  • Data Analysis:

    • The specific binding at each this compound concentration is calculated.

    • Data are plotted as the percentage of specific binding versus the log of the this compound concentration.

    • The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined.[18]

Conclusion

This compound exerts its potent insecticidal and acaricidal effects by acting as a non-competitive antagonist of two critical invertebrate-specific ligand-gated chloride channels: GABA-gated (RDL) and L-glutamate-gated (GluCl) channels.[1][6] Its mechanism involves allosteric modulation, binding to a site within the transmembrane domain distinct from the agonist binding site, thereby locking the channel in a closed state.[10][14] This action is highly selective for arthropod receptors over their mammalian homologs, as demonstrated by quantitative data showing orders of magnitude differences in potency.[17] The elucidation of this precise molecular mechanism, verified through rigorous experimental protocols like two-electrode voltage clamp electrophysiology and radioligand binding assays, underpins its successful development as a safe and effective ectoparasiticide.

References

Fluralaner's Spectrum of Activity Against Ectoparasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of parasiticides.[1] It is a potent, long-acting agent utilized in veterinary medicine for the control of a wide array of ectoparasites in companion animals.[2][3] This technical guide provides an in-depth overview of this compound's spectrum of activity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[4][5] Specifically, it potently inhibits both γ-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamate-gated chloride channels (GluCls).[4][6][7] This dual antagonism disrupts neurotransmission, leading to uncontrolled neural activity, paralysis, and ultimately the death of the ectoparasite.[4][5] Studies have demonstrated that this compound exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to those in mammals, which accounts for its favorable safety profile in host animals.[4][8]

cluster_0 This compound's Molecular Target cluster_1 Physiological Effect This compound This compound GABA-gated Chloride Channel (Invertebrate) GABA-gated Chloride Channel (Invertebrate) This compound->GABA-gated Chloride Channel (Invertebrate) Antagonizes L-Glutamate-gated Chloride Channel (Invertebrate) L-Glutamate-gated Chloride Channel (Invertebrate) This compound->L-Glutamate-gated Chloride Channel (Invertebrate) Antagonizes Inhibition of Chloride Ion Influx Inhibition of Chloride Ion Influx GABA-gated Chloride Channel (Invertebrate)->Inhibition of Chloride Ion Influx L-Glutamate-gated Chloride Channel (Invertebrate)->Inhibition of Chloride Ion Influx Hyperexcitation of Nervous System Hyperexcitation of Nervous System Inhibition of Chloride Ion Influx->Hyperexcitation of Nervous System Paralysis and Death of Ectoparasite Paralysis and Death of Ectoparasite Hyperexcitation of Nervous System->Paralysis and Death of Ectoparasite

Figure 1: this compound's Mechanism of Action on Invertebrate Chloride Channels.

Spectrum of Activity and Efficacy Data

This compound has demonstrated a broad spectrum of activity against numerous ectoparasites of veterinary importance, including fleas, ticks, and mites. The following tables summarize the quantitative efficacy of this compound against key ectoparasite species.

Table 1: Efficacy of this compound Against Fleas (Ctenocephalides felis) in Dogs
FormulationEfficacy (%)Time PointDuration of EfficacyCitation(s)
Oral (Bravecto®)>99%Weekly12 weeks[9]
Oral (Bravecto®)100%48 hours post-treatment and re-infestation4 months[10]
Oral (Bravecto®)88%4 hours post-treatmentN/A[11]
Oral (Bravecto®)≥99.4%8, 12, and 24 hours post-treatmentN/A[11]
Oral (Bravecto®)98.0-100%8, 12, and 24 hours post-re-infestation12 weeks[11]
Injectable (Bravecto®)92.2-100%Post-treatment re-infestations1 year[12]
Topical100% (with minor exceptions)Weekly12 weeks[13]
Table 2: Efficacy of this compound Against Ticks in Dogs
Tick SpeciesFormulationEfficacy (%)Time PointDuration of EfficacyCitation(s)
Ixodes ricinusOral (Bravecto®)89.6%4 hours post-treatmentN/A[14]
Ixodes ricinusOral (Bravecto®)97.9%8 hours post-treatmentN/A[14][15]
Ixodes ricinusOral (Bravecto®)100%12 and 24 hours post-treatmentN/A[14][15]
Ixodes ricinusOral (Bravecto®)≥98.1%12 and 24 hours post-re-infestation12 weeks[14][15]
Ixodes ricinusInjectable (Bravecto®)94.97%7 days post-treatmentN/A[16][17]
Ixodes ricinusInjectable (Bravecto®)99.16% and 96.22%12 and 13 months post-treatment1 year[16][17]
Rhipicephalus sanguineusTopical95.4-100%30, 58, and 86 days post-treatment12 weeks[18][19]
Rhipicephalus sanguineusOral97.3%24 hours post-treatmentN/A
Rhipicephalus sanguineusOral100%28 and 56 days post-treatmentN/A
Rhipicephalus sanguineusInjectable (Bravecto®)94.4-100%Post-treatment re-infestations1 year[12]
Amblyomma americanumOral (Bravecto®)>90%72 hours post-infestation8 weeks[20]
Table 3: Efficacy of this compound Against Mites in Dogs
Mite SpeciesFormulationEfficacy (%)Time PointCitation(s)
Demodex canisOral98.9% reduction in mite countsDay 28[21][22]
Demodex canisOralNo mites recoveredDay 56[21][22]
Demodex canisOral99.7% reduction in mite countsDay 28[23]
Demodex canisOral100% reduction in mite counts (parasitological cure)Days 56 and 84[23]
Demodex spp.Oral100% recovery4 weeks post-treatment[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy of this compound.

Flea Efficacy (Speed of Kill) Study Protocol

This protocol is a composite of methodologies described in studies evaluating the speed of kill of oral this compound against Ctenocephalides felis.[11]

cluster_0 Flea Speed of Kill Experimental Workflow Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Pre-treatment Infestation Pre-treatment Infestation Randomization->Pre-treatment Infestation Treatment Administration Treatment Administration Pre-treatment Infestation->Treatment Administration Flea Counts Flea Counts Treatment Administration->Flea Counts at specified intervals (e.g., 1, 2, 4, 8, 12, 24h) Re-infestation Re-infestation Flea Counts->Re-infestation at Weeks 4, 8, 12 Post-re-infestation Flea Counts Post-re-infestation Flea Counts Re-infestation->Post-re-infestation Flea Counts at specified intervals post-re-infestation Data Analysis Data Analysis Post-re-infestation Flea Counts->Data Analysis

Figure 2: Generalized Workflow for Flea Speed of Kill Efficacy Studies.
  • Animals: Purpose-bred dogs, acclimatized to the study conditions.

  • Housing: Individually housed to prevent cross-contamination.

  • Randomization: Dogs are randomly allocated to a treatment group (oral this compound) or a control group (placebo or no treatment).

  • Infestation: Each dog is infested with a specific number of unfed adult Ctenocephalides felis.

  • Treatment: The treatment group receives oral this compound at the recommended dose, while the control group receives a placebo or remains untreated.

  • Flea Counts: At predetermined time points post-treatment (e.g., 1, 2, 4, 8, 12, and 24 hours), fleas are removed from each dog and counted to determine the number of live and dead fleas.

  • Re-infestation and Sustained Efficacy: To assess the duration of activity, dogs are re-infested with fleas at regular intervals (e.g., every 4 weeks for 12 weeks). Flea counts are then performed at the same time points after each re-infestation.[11]

  • Efficacy Calculation: Efficacy is calculated for each time point by comparing the mean number of live fleas on the treated group to the mean number of live fleas on the control group.

Tick Efficacy (Speed of Kill) Study Protocol

This protocol is based on studies evaluating the speed of kill of this compound against various tick species.[14][15]

  • Animals and Housing: Similar to flea studies, dogs are individually housed and acclimatized.

  • Randomization: Dogs are randomized into treatment and control groups.

  • Pre-treatment Infestation: Two days prior to treatment, each dog is infested with a specified number of unfed adult ticks (e.g., 50 female and 10 male Ixodes ricinus).[14]

  • Treatment: On day 0, the treatment group receives a single oral dose of this compound (e.g., 25 mg/kg), while the control group remains untreated.[14]

  • Tick Counts: At various time points post-treatment (e.g., 4, 8, 12, or 24 hours), ticks are removed and counted. Ticks are categorized as live or dead, and attached or unattached.

  • Re-infestation for Persistent Efficacy: At 4, 8, and 12 weeks post-treatment, dogs are re-infested with ticks. Tick counts are then performed at specified intervals (e.g., 4, 8, 12, or 24 hours) after each re-infestation to assess the sustained speed of kill.[14][15]

  • Efficacy Calculation: The percentage of tick-killing efficacy is calculated by comparing the number of live ticks on the treated dogs to the control group.

Canine Generalized Demodicosis Efficacy Study Protocol

This protocol is a summary of methodologies used in studies assessing the efficacy of this compound for the treatment of canine generalized demodicosis caused by Demodex canis.[21][22][23]

cluster_0 Canine Demodicosis Efficacy Trial Workflow Dog Selection Enroll dogs with confirmed generalized demodicosis Baseline Assessment (Day 0) Deep skin scrapings (mite counts) Clinical assessment Dog Selection->Baseline Assessment (Day 0) Treatment Administration Single oral dose of this compound Baseline Assessment (Day 0)->Treatment Administration Follow-up Assessments Repeat skin scrapings and clinical assessments at Days 28, 56, 84, 112 Treatment Administration->Follow-up Assessments Efficacy Evaluation Calculate mean mite count reduction Assess resolution of clinical signs Follow-up Assessments->Efficacy Evaluation

Figure 3: Workflow for a Clinical Trial of this compound for Canine Demodicosis.
  • Study Population: Privately-owned dogs with clinical signs of generalized demodicosis and a positive confirmation of Demodex canis mites via deep skin scrapings.[21][22]

  • Inclusion Criteria: Dogs diagnosed with generalized demodicosis, often defined as more than five affected areas or pododermatitis involving two or more feet.[1]

  • Treatment: Each dog receives a single oral dose of this compound at the commercially recommended dose (25-56 mg/kg).[21][22]

  • Assessments: Clinical and parasitological assessments are performed at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 28, 56, 84, and 112).[21][22]

    • Parasitological Assessment: Deep skin scrapings are taken from multiple affected sites to determine the number of live Demodex mites.

    • Clinical Assessment: The extent and severity of skin lesions (e.g., erythema, alopecia, crusts) are evaluated and scored. Hair regrowth is also assessed.[23]

  • Efficacy Endpoints: The primary efficacy is based on the reduction in mean mite counts compared to pre-treatment levels. A parasitological cure is often defined as a 100% reduction in mite counts on consecutive assessments.[23] The resolution of clinical signs is also a key endpoint.

Conclusion

This compound exhibits a broad and potent spectrum of activity against a variety of clinically significant ectoparasites in dogs. Its rapid onset of action and extended duration of efficacy for both fleas and ticks make it a valuable tool in the prevention of vector-borne diseases and the management of flea allergy dermatitis.[14][24] Furthermore, its high efficacy in treating challenging conditions such as generalized demodicosis underscores its therapeutic importance.[1][21][22] The consistent results across numerous studies, employing rigorous experimental protocols, solidify the position of this compound as a key ectoparasiticide in veterinary medicine.

References

Initial Reports on the Insecticidal and Acaricidal Activity of Fluralaner: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial scientific reports that characterized the insecticidal and acaricidal properties of Fluralaner. As a member of the novel isoxazoline class of parasiticides, this compound's discovery marked a significant advancement in ectoparasite control. This document synthesizes the foundational data on its mechanism of action, efficacy, and the experimental protocols used in its early evaluation.

Executive Summary

This compound is a potent systemic insecticide and acaricide that acts as a non-competitive antagonist of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GABACls and GluCls).[1][2][3] This dual antagonism disrupts neurotransmission, leading to hyperexcitation, paralysis, and death of the target parasite.[3][4] Initial studies demonstrated its high selectivity for arthropod receptors over mammalian counterparts, establishing a favorable safety profile.[1][2] The compound exhibits potent and rapid activity against a broad spectrum of ectoparasites, including fleas, ticks, and mites, with a noteworthy extended period of efficacy following a single administration.[5][6][7]

Mechanism of Action: Dual Antagonism of Ligand-Gated Chloride Channels

The primary molecular target of this compound is the arthropod nervous system. It exerts its effect by potently inhibiting both GABA-gated chloride channels (specifically the RDL subunit) and, to a lesser extent, L-glutamate-gated chloride channels.[1][8][9]

  • GABA-Gated Chloride Channels (GABACls): In arthropods, GABA is a major inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, causing an influx of chloride that hyperpolarizes the neuron, making it less likely to fire. This compound binds to a site within the channel pore, blocking the influx of chloride ions.[3] This antagonism prevents the inhibitory signal, leading to uncontrolled neuronal stimulation, paralysis, and death of the arthropod.[3][4]

  • L-Glutamate-Gated Chloride Channels (GluCls): Similarly, GluCls are inhibitory neurotransmitter receptors found in invertebrate nerve and muscle cells. This compound also antagonizes these channels, contributing to its broad-spectrum activity.[1][9]

Initial comparative studies on cloned tick (Rhipicephalus microplus) receptors revealed that this compound is significantly more potent against the GABA-gated chloride channel (RDL) than the glutamate-gated chloride channel, confirming the GABACl as its primary target.[1][3] For instance, R. microplus RDL was found to be 52-fold more sensitive to this compound inhibition than R. microplus GluCl.[1][3]

Fluralaner_Mechanism_of_Action This compound's Antagonism of Arthropod Neuronal Channels cluster_neuron Arthropod Postsynaptic Neuron cluster_inputs GABA_R GABA-Gated Chloride Channel (RDL) Neuron_State Resting State (Inhibited) GABA_R->Neuron_State Cl- Influx Neuron_Hyper Hyperexcitation Paralysis & Death GLU_R Glutamate-Gated Chloride Channel (GluCl) GLU_R->Neuron_State Cl- Influx GABA GABA GABA->GABA_R Binds & Activates Glutamate Glutamate Glutamate->GLU_R Binds & Activates This compound This compound This compound->GABA_R Blocks Channel This compound->GLU_R Blocks Channel block_edge Inhibition Blocked by this compound

Caption: this compound's antagonistic effect on arthropod inhibitory ion channels.

Quantitative Efficacy Data

Initial in vitro and in vivo studies quantified this compound's potent activity against a range of ectoparasites. The data highlighted its superiority over existing parasiticides like fipronil and dieldrin.[1]

In Vitro Receptor Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined using cloned arthropod receptors expressed in Human Embryonic Kidney (HEK293) cells.

Table 1: this compound IC50 Values on Cloned Arthropod Receptors

Receptor Source Organism Receptor Type This compound IC50 (nM)
Rhipicephalus microplus (Cattle Tick) RDL (GABACl) 1.6
Rhipicephalus microplus (Cattle Tick) GluCl 82.5
Ctenocephalides felis (Cat Flea) RDL (A285 variant) 3.0
Ctenocephalides felis (Cat Flea) RDL (S285 variant) 3.7
Drosophila melanogaster (Fruit Fly) RDL (A302 variant) 2.1
Drosophila melanogaster (Fruit Fly) RDL (S302 variant) 1.8

Source: Gassel et al., 2014.[1]

In Vitro Acaricidal and Insecticidal Activity

Lethal concentration (LC) values were established through various bioassays, demonstrating the compound's direct effect on parasite mortality.

Table 2: this compound Acaricidal and Insecticidal Lethal Concentrations (LC)

Target Organism Life Stage Bioassay Method Metric This compound Concentration (µg/mL)
Rhipicephalus microplus (Cattle Tick) Unfed Larvae Larval Immersion Test (LIT) LC50 0.144 - 0.481
Rhipicephalus microplus (Cattle Tick) Unfed Larvae Larval Immersion Test (LIT) LC99 0.380 - 1.258
Ctenocephalides felis (Cat Flea) Adult Spiked Blood (Membrane Feed) - 25.0 ng/mL (Ceased Oviposition)
Ctenocephalides felis (Cat Flea) Larvae Spiked Blood (Membrane Feed) - 6.25 ng/mL (Larvicidal Effect)

Source: Gassel et al., 2014; Pereira et al., 2024.[1][2][10]

In Vivo Efficacy (Canine Studies)

Initial clinical studies on dogs demonstrated rapid and persistent efficacy against fleas (Ctenocephalides felis) following a single oral administration.

Table 3: Efficacy of Oral this compound (Bravecto™) Against C. felis on Dogs

Time Post-Treatment Time Post-Infestation Efficacy (%)
Day 0 4 hours 88.0%
Day 0 8 hours 99.4%
Day 0 12 hours 100%
Week 4 8 hours >98.0%
Week 8 8 hours >98.0%
Week 12 8 hours >98.0%

Source: Taenzler et al., 2014.[7]

Experimental Protocols

The foundational data for this compound was established through rigorous and well-defined experimental methodologies.

Receptor Inhibition Assay (HEK293 Cells)
  • Objective: To determine the inhibitory potency (IC50) of this compound on specific arthropod GABA and glutamate-gated chloride channels.

  • Methodology:

    • Gene Cloning: cDNA of the target receptors (e.g., R. microplus RDL and GluCl) was identified and cloned.[1]

    • Cell Line Generation: Cloned receptor genes were expressed in stable Human Embryonic Kidney (HEK293) cell lines.[1]

    • Membrane Potential Assay: A fluorescence-based assay was used to measure changes in cell membrane potential.

    • Compound Application: Cells were exposed to the channel agonist (GABA or L-glutamate) to open the channels, followed by the application of varying concentrations of this compound.

    • Data Analysis: The change in fluorescence, corresponding to channel inhibition, was measured. IC50 values were calculated by plotting the concentration-response curve.[1]

Larval Immersion Test (LIT) for Ticks
  • Objective: To determine the lethal concentration of this compound against tick larvae.

  • Methodology:

    • Test Population: Unfed larvae of Rhipicephalus microplus (14-21 days old) were used.[10]

    • Solution Preparation: Serial dilutions of this compound were prepared in an appropriate solvent (e.g., trichloroethylene and olive oil mixture).

    • Exposure: Larvae were placed in filter paper packets, which were then immersed in the this compound test solutions for a defined period.[10]

    • Incubation: After immersion, the packets were removed, dried, and incubated under controlled conditions (e.g., >80% relative humidity, 27-28°C) for 24 hours.

    • Mortality Assessment: The number of live and dead larvae was counted, and the percentage of mortality was calculated. LC50 and LC99 values were determined using probit analysis.[10]

Acaricide_Efficacy_Workflow General Workflow for Acaricide Efficacy Testing start Source Test Population (e.g., Tick Larvae, Adult Fleas) prep Prepare Serial Dilutions of this compound start->prep 1. Preparation exposure Expose Organisms to this compound (e.g., Immersion, Contact, Feeding) prep->exposure 2. Application incubation Incubate Under Controlled Conditions (Temp, Humidity, Time) exposure->incubation 3. Exposure Period assessment Assess Endpoint (e.g., Mortality, Morbidity, Reproductive Failure) incubation->assessment 4. Observation analysis Data Analysis (e.g., Probit for LC50/LC99, Efficacy % Calculation) assessment->analysis 5. Quantification end Determine Efficacy & Potency analysis->end 6. Conclusion

Caption: A generalized workflow for in vitro acaricide/insecticide testing.
In Vivo Canine Flea Efficacy Study

  • Objective: To evaluate the speed of kill and persistent efficacy of orally administered this compound against fleas on dogs.

  • Methodology:

    • Animal Selection: Clinically healthy dogs were selected and acclimated. They were randomized into treatment and negative control groups.[7]

    • Treatment: The treatment group received a single oral dose of this compound (e.g., at a minimum of 25 mg/kg). The control group remained untreated.[7]

    • Infestation: All dogs were infested with a known number of adult, unfed cat fleas (C. felis) at various time points (e.g., pre-treatment, and then weeks 4, 8, and 12 post-treatment).[7]

    • Flea Counts: At specific intervals after treatment and each subsequent re-infestation (e.g., 4, 8, 12, 24 hours), the number of live fleas on each dog was counted by combing.

    • Efficacy Calculation: The percentage efficacy was calculated at each time point by comparing the mean flea count of the treated group to the mean flea count of the control group using Abbott's formula.[11]

Conclusion

The initial reports on this compound unequivocally established it as a highly potent and innovative ectoparasiticide. Its novel mode of action, targeting both GABA- and glutamate-gated chloride channels, provides a powerful tool against a wide array of arthropod pests. The foundational studies demonstrated high in vitro potency, translating to rapid and, most notably, persistent in vivo efficacy. The methodologies employed in these initial evaluations were robust, providing a clear and quantitative basis for this compound's subsequent development and successful introduction into veterinary medicine.

References

Methodological & Application

Application Note & Protocol: Quantification of Fluralaner in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Fluralaner in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a systemic insecticide and acaricide belonging to the isoxazoline class, and its accurate measurement in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method is simple, rapid, and robust, employing a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This protocol is designed for research and drug development professionals requiring a reliable and validated method for this compound analysis.

Introduction

This compound is a potent ectoparasiticide widely used in veterinary medicine.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosage regimens and ensuring safety and efficacy. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. This application note details a validated LC-MS/MS method for the determination of this compound in plasma, providing researchers with a comprehensive protocol for their studies.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled this compound or a compound with similar physicochemical properties (e.g., other isoxazolines like Afoxolaner, if not a target analyte).

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade (≥98%)

  • Ammonium Hydroxide (NH₄OH), analytical grade (optional, for pH adjustment of precipitation solvent)[1]

  • Ultrapure water (18.2 MΩ·cm)

  • Control blank plasma (e.g., human, canine, feline, avian) from a certified vendor.

Instrumentation
  • Liquid Chromatography (LC) system: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank plasma to prepare a calibration curve, typically covering a range of 1.0 to 2500 ng/mL.[1][2] A typical curve may consist of 8-10 non-zero concentration points.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (2-3x LLOQ), Medium, and High. These are prepared from a separate weighing of the analytical standard.

Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method.[1][2]

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the plasma sample, CC standard, or QC into the corresponding tube.

  • Add 10 µL of the IS working solution to all tubes except for double blanks.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. Alternative: a mixture of 96% acetonitrile and 4% ammonium hydroxide can also be effective.[1]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve peak shape.

  • Inject the prepared sample onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column Acquity HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 30% B, linear gradient to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.
Table 2: Mass Spectrometry (MS) Parameters

Note: The following parameters are illustrative. The precursor and product ions, along with collision energy (CE) and other source parameters, must be optimized by infusing a standard solution of this compound on the specific mass spectrometer being used.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 556.1 [M+H]⁺[3]
Product Ion (Q3) m/z 400.0 (suggested quantifier, requires optimization)[3]
Dwell Time 100 ms
Collision Energy (CE) To be optimized (typically 20-40 eV)
Source Temperature To be optimized (typically 400-550°C)
IonSpray Voltage To be optimized (typically 4500-5500 V)

Method Validation Summary

The described method has been validated according to established bioanalytical guidelines. The performance characteristics are summarized below.

Table 3: Summary of Method Validation Data
ParameterResult
Linearity Range 1.0 - 2500 ng/mL
Correlation Coefficient (r²) ≥ 0.99[1]
Limit of Quantitation (LLOQ) 1.0 ng/mL[1]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[1]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)[1]
Recovery 85% - 99%[1]
Matrix Effect Within ±15%[1]
Stability Stable after multiple freeze-thaw cycles and on benchtop (specific stability tests should be conducted).

Visualizations

Experimental Workflow```dot

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Precip Add ACN (300 µL) Protein Precipitation Spike_IS->Precip Vortex Vortex (1 min) Precip->Vortex Centrifuge Centrifuge (>12,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water/FA Supernatant->Dilute Inject Inject onto UHPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection (m/z 556.1 -> 400.0) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Logical flow of the method validation process.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of this compound in plasma. The simple protein precipitation sample preparation protocol allows for high throughput, making it suitable for studies involving a large number of samples. This application note serves as a comprehensive guide for researchers to implement this method, enabling robust pharmacokinetic and other related studies in drug development.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Fluralaner: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fluralaner using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the analysis of this compound in bulk pharmaceutical ingredients (API) and formulated dosage forms.

Introduction

This compound is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine for the control of fleas and ticks in companion animals. Accurate and reliable analytical methods are crucial for quality control during drug manufacturing and for pharmacokinetic studies. HPLC is a powerful technique for the separation, identification, and quantification of this compound. This note describes a validated Reversed-Phase HPLC (RP-HPLC) method for this purpose.

Principle of the Method

The described method utilizes RP-HPLC with UV detection to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an acidic aqueous solution. The analyte is detected by its UV absorbance at 265 nm.[1][2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter.

  • Sonicator.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).

Reagents and Standards
  • This compound Reference Standard: Of known purity.[4][5]

  • Acetonitrile (ACN): HPLC grade.[5]

  • Formic Acid: Analytical reagent grade.[2]

  • Water: HPLC grade or purified water (Milli-Q or equivalent).

  • Methanol: HPLC grade (for cleaning and storage).

Chromatographic Conditions

A validated isocratic RP-HPLC method for the analysis of this compound is summarized in the table below.[1][2][3]

ParameterCondition
Column Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 265 nm
Injection Volume 20 µL
Run Time Approximately 8 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1 mL of formic acid to 300 mL of HPLC grade water and mix well. Add 700 mL of acetonitrile and mix thoroughly. Degas the mobile phase by sonication or vacuum filtration before use.[2]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-90 µg/mL).[1][3]

  • Sample Preparation (for Bulk Drug): Accurately weigh a quantity of the this compound API powder equivalent to about 10 mg of this compound and prepare a solution of 100 µg/mL in the mobile phase, following the same procedure as for the standard stock solution. Further dilute as necessary to fall within the calibration range.

  • Sample Preparation (for Liquid Dosage Form): Take a volume of the liquid formulation equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase. Further dilute as necessary.[2]

System Suitability

Before starting the analysis, the HPLC system must meet the system suitability criteria. Inject the working standard solution (e.g., 50 µg/mL) five or six times. The acceptance criteria are typically:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions at different concentration levels to construct a calibration curve.

  • Inject the sample solutions.

  • After the analysis, wash the column with a suitable solvent (e.g., Methanol/Water mixture) and store it in an appropriate solvent (e.g., Methanol or Acetonitrile).

Method Validation Summary

The described method has been validated according to ICH guidelines.[1][2][3] The key validation parameters are summarized below for easy comparison.

ParameterResult
Linearity Range 10 - 90 µg/mL[1][3]
Correlation Coefficient (r²) > 0.999[1][3]
Limit of Detection (LOD) 2 µg/mL[1][3]
Limit of Quantification (LOQ) 6 µg/mL[1][3]
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Retention Time Approximately 5.2 minutes[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% Formic Acid, 70:30) D System Equilibration A->D B Prepare Standard Solutions (10-90 µg/mL) F Inject Blank, Standards, and Samples B->F C Prepare Sample Solutions C->F E System Suitability Test D->E E->F G Peak Integration and Identification F->G H Calibration Curve Generation G->H I Quantification of this compound H->I HPLC_System MobilePhase Mobile Phase Reservoir Acetonitrile : 0.1% Formic Acid Pump HPLC Pump Flow Rate: 1.0 mL/min MobilePhase->Pump Solvent Delivery Injector Autosampler Injection Volume: 20 µL Pump->Injector Column C18 Column Temperature: 40°C Injector->Column Sample Introduction Detector UV Detector Wavelength: 265 nm Column->Detector Separation DataSystem Chromatography Data System Detector->DataSystem Signal Acquisition

References

Techniques for Studying Fluralaner Metabolism in Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner is a potent isoxazoline-class insecticide and acaricide used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In vitro studies using liver microsomes are a cornerstone for investigating the metabolism of xenobiotics like this compound. Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

These application notes provide detailed protocols for studying the metabolic stability of this compound, identifying its metabolites, and characterizing the enzymes responsible for its metabolism using liver microsomes.

I. Metabolic Stability of this compound in Liver Microsomes

The metabolic stability assay determines the rate at which a compound is metabolized by liver microsomes. This information is used to calculate key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t½).

Experimental Protocol: this compound Metabolic Stability Assay

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the species of interest (e.g., rat, dog, human)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol for reaction termination

  • Internal standard (IS) for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a working solution of this compound in the incubation buffer.

  • In a 96-well plate or microcentrifuge tubes, add the liver microsomes and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration) .

Data Presentation: Metabolic Stability of a Representative Compound
SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg protein)
Rat45.215.3
Dog68.710.1
Human85.18.1

II. Identification of this compound Metabolites

The primary metabolic pathway for this compound is postulated to be hydroxylation, followed by conjugation reactions.[1] Identifying the specific metabolites formed is crucial for understanding its biotransformation.

Experimental Protocol: Metabolite Identification

1. Incubation:

  • Perform a larger-scale incubation similar to the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

2. Sample Preparation:

  • After terminating the reaction and centrifuging, the supernatant can be concentrated to increase the visibility of low-abundance metabolites.

3. Analytical Method:

  • Utilize a high-resolution LC-MS/MS system capable of accurate mass measurement and fragmentation analysis (e.g., Q-TOF or Orbitrap).

  • Develop a data-dependent acquisition method to trigger MS/MS scans for potential metabolites.

  • Analyze the data for masses corresponding to expected modifications of this compound (e.g., +16 Da for hydroxylation).

  • Compare the fragmentation patterns of the potential metabolites with that of the parent compound to aid in structural elucidation.

Visualizing the Experimental Workflow

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock PreIncubation Pre-incubation at 37°C This compound->PreIncubation Microsomes Liver Microsomes Microsomes->PreIncubation Buffer Phosphate Buffer Buffer->PreIncubation Reaction Initiate with NADPH PreIncubation->Reaction TimePoints Incubate at 37°C (Time Points) Reaction->TimePoints Termination Terminate with Acetonitrile + IS TimePoints->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Analysis LCMS->Data

Experimental workflow for this compound metabolism studies.

III. Identification of Cytochrome P450 Enzymes Involved in this compound Metabolism

Determining which specific CYP isozymes are responsible for this compound metabolism is important for predicting potential drug-drug interactions. This can be achieved using two primary methods: recombinant CYP enzymes and chemical inhibition studies.

Experimental Protocol: CYP Isozyme Mapping

1. Recombinant CYP Enzymes:

  • Incubate this compound individually with a panel of commercially available recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Include a control incubation with microsomes from cells that do not express any CYPs.

  • After incubation, analyze the samples for the formation of this compound metabolites.

  • The isozymes that produce metabolites are identified as being involved in this compound metabolism.

2. Chemical Inhibition:

  • Incubate this compound with pooled human liver microsomes in the presence and absence of a panel of CYP-isoform-selective chemical inhibitors.

  • Measure the rate of metabolite formation in each incubation.

  • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Data Presentation: CYP Inhibition of a Representative Compound

Note: The specific CYP isozymes responsible for this compound metabolism are not well-defined in the public literature. The following table provides hypothetical data for a representative compound.

CYP IsozymeSelective InhibitorConcentration (µM)% Inhibition of Metabolite Formation
CYP1A2Furafylline108
CYP2C9Sulfaphenazole1012
CYP2C19Ticlopidine115
CYP2D6Quinidine19
CYP3A4Ketoconazole185

Visualizing the Metabolic Pathway

This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated PhaseII Phase II Metabolism (Conjugation) Hydroxylated->PhaseII Conjugated Conjugated Metabolites (e.g., Glucuronides) PhaseII->Conjugated Excretion Excretion Conjugated->Excretion

Postulated metabolic pathway of this compound.

IV. Analytical Methodology: LC-MS/MS

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.

Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Protein precipitation with acetonitrile is a common and effective method for microsomal samples.

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this compound and its more polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be necessary to elute the parent compound and its metabolites.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each potential metabolite.

Data Presentation: Example MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound556.0536.025
Hydroxy-Fluralaner572.0552.028
Internal Standard[Specific to IS][Specific to IS][Specific to IS]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the in vitro metabolism of this compound using liver microsomes. By determining its metabolic stability, identifying its metabolites, and pinpointing the responsible CYP isozymes, researchers can gain valuable insights into the pharmacokinetic and safety profile of this important veterinary drug. The successful application of these techniques will support further drug development and ensure the safe and effective use of this compound.

References

Evaluating Fluralaner Resistance in Housefly Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating Fluralaner resistance in housefly (Musca domestica) populations. The following sections detail the mechanism of action of this compound, known resistance mechanisms in houseflies, and standardized methods for the phenotypic and biochemical characterization of resistance.

Introduction to this compound and Resistance

This compound is a potent insecticide and acaricide belonging to the isoxazoline class of chemicals.[1][2] Its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[3][4][5] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target pest.[5]

The emergence of insecticide resistance is a significant threat to the efficacy of any control agent. In houseflies, high levels of resistance to this compound have been documented, with some strains exhibiting resistance ratios exceeding 11,000-fold.[1][2][6] The primary mechanisms of this compound resistance identified in houseflies are:

  • Metabolic Resistance: Primarily mediated by cytochrome P450 (CYP) monooxygenases, which detoxify the insecticide.[1][2] The synergist piperonyl butoxide (PBO), a known inhibitor of P450s, can significantly suppress this resistance.[1][2][6]

  • Decreased Cuticular Penetration: A thickening or alteration of the insect's cuticle reduces the rate at which this compound is absorbed.[1][2][7]

Understanding the prevalence and mechanisms of resistance is crucial for developing effective resistance management strategies and for the discovery of new, effective insecticides.

Phenotypic Evaluation of this compound Resistance

Phenotypic assays are essential for quantifying the level of resistance in a housefly population. These assays involve exposing flies to known concentrations of this compound and measuring the resulting mortality.

Adult Topical Bioassay

This method directly applies a known dose of insecticide to individual adult flies and is a standard for determining the lethal dose (LD50).

Protocol:

  • Fly Rearing: Rear houseflies under controlled laboratory conditions (e.g., 25 ± 2°C, 50-70% relative humidity, 12:12 light:dark photoperiod).[8] Use 2-5 day old adult female flies for the assay.

  • Insecticide Dilution: Prepare a stock solution of technical-grade this compound in a high-purity solvent such as acetone. Perform serial dilutions to create a range of 5-7 concentrations that are expected to cause mortality between 10% and 90%.[8]

  • Application: Anesthetize the flies briefly with CO2. Using a micro-applicator, apply a 1 µL droplet of the insecticide solution to the dorsal pronotum of each fly.[8] A control group should be treated with acetone only.

  • Observation: Place the treated flies (typically 20-25 per replicate) in observation containers with access to a food source (e.g., a cotton ball soaked in a 10% sugar solution).[8] Maintain the flies under the same controlled conditions as rearing.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment.[8] Flies that are ataxic or unable to move when prodded should be considered dead.[9][10]

  • Data Analysis: Use probit analysis to calculate the LD50, LD95, and their 95% confidence intervals.[8] The resistance ratio (RR) is calculated by dividing the LD50 of the field or resistant strain by the LD50 of a known susceptible laboratory strain.

Adult Residual Contact Bioassay (CDC Bottle Bioassay Adaptation)

This method assesses mortality after continuous exposure to a surface treated with a known concentration of insecticide. The CDC bottle bioassay is a widely used and adaptable method for this purpose.[11][12][13]

Protocol:

  • Bottle Preparation: Use 250 mL glass bottles.[13] Prepare a stock solution of this compound in acetone.

  • Coating: Add 1 mL of the desired this compound-acetone solution to each bottle. Roll and rotate the bottle until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control bottles using acetone only.

  • Fly Exposure: Introduce 20-25 adult female houseflies into each bottle and cap with a cotton ball.

  • Mortality Assessment: Record the number of dead or moribund flies at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) up to 24 or 48 hours.[14]

  • Data Analysis: Calculate the lethal concentration (LC50) and lethal time (LT50) using probit analysis. The resistance ratio (RR) is calculated by dividing the LC50 of the test population by the LC50 of a susceptible strain.

Adult Feeding Bioassay

This method evaluates the toxicity of this compound when ingested.

Protocol:

  • Diet Preparation: Prepare a 20% (w/v) sucrose solution.[15] Create a series of this compound concentrations by incorporating the insecticide into the sugar solution.[15]

  • Exposure: Place a dental wick or cotton ball saturated with 1.2 mL of the treated sucrose solution into a container.[15] Introduce 10-20 adult female flies into each container.[15] A control group should be provided with the sucrose solution only.

  • Observation: Maintain the flies under controlled laboratory conditions.

  • Mortality Assessment: Record mortality at 48 hours.[15]

  • Data Analysis: Calculate the LC50 value using probit analysis and determine the resistance ratio.

Larval Bioassay

This assay assesses the impact of this compound on the larval stages of the housefly.

Protocol:

  • Medium Preparation: Prepare a standard larval rearing medium (e.g., a mix of wheat bran, yeast, milk powder, and sugar).[16]

  • Insecticide Incorporation: Incorporate a range of this compound concentrations into the larval medium.[16]

  • Exposure: Place a known number of second-instar larvae (e.g., 10-20) into the treated medium.[16] Use four replicates per concentration.[16] A control group should be reared in an untreated medium.

  • Observation: Maintain the larvae under controlled conditions until adult emergence (approximately 3 weeks).[16]

  • Mortality Assessment: Larvae that fail to develop into adults are considered dead.[16]

  • Data Analysis: Calculate the LC50 based on the failure of adult emergence and determine the resistance ratio.[16]

Biochemical Evaluation of Resistance Mechanisms

Biochemical assays can help elucidate the mechanisms underlying this compound resistance.

Synergist Bioassays

The use of synergists in conjunction with bioassays can indicate the involvement of specific enzyme families in resistance.

Protocol:

  • Synergist Selection: To investigate the role of cytochrome P450s, use piperonyl butoxide (PBO).[1][2]

  • Application: Pre-expose the houseflies to the synergist before the insecticide treatment. For topical assays, a typical method is to apply a sub-lethal dose of the synergist (e.g., PBO) to each fly 1-2 hours before applying this compound. For residual assays, the synergist can be co-coated in the bottle with the insecticide.[14]

  • Bioassay: Conduct the chosen bioassay (e.g., topical or residual) as described above.

  • Data Analysis: Calculate the LD50 or LC50 for this compound in the presence of the synergist. The Synergism Ratio (SR) is calculated by dividing the LD50/LC50 of this compound alone by the LD50/LC50 of this compound with the synergist. An SR value significantly greater than 1 suggests the involvement of the enzyme system inhibited by the synergist (e.g., P450s).

Data Presentation

Quantitative data from the bioassays should be summarized for clear comparison.

Table 1: Example of Topical Bioassay Results for this compound against Susceptible and Resistant Housefly Strains

StrainNLD50 (µ g/fly ) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible3000.005 (0.003-0.007)2.5 ± 0.3-
Field Strain A30055.0 (48.0-62.0)1.8 ± 0.211,000

Table 2: Example of Synergist Bioassay Results

StrainTreatmentLD50 (µ g/fly ) (95% CI)Synergism Ratio (SR)
Field Strain AThis compound alone55.0 (48.0-62.0)-
Field Strain AThis compound + PBO7.8 (6.5-9.1)7.1

Visualizations

This compound Mode of Action and Resistance Pathway

Fluralaner_Pathway cluster_Neuron Postsynaptic Neuron Membrane cluster_Insecticide Pharmacology cluster_Resistance Resistance Mechanisms GABA_R GABA-gated Cl- Channel (RDL) Hyperpolarization Inhibition of Neurotransmission GABA_R->Hyperpolarization Cl- influx Glu_R Glutamate-gated Cl- Channel Glu_R->Hyperpolarization Cl- influx This compound This compound This compound->GABA_R Antagonizes This compound->Glu_R Antagonizes P450 Cytochrome P450s This compound->P450 Detoxification Metabolite Inactive Metabolite P450->Metabolite Cuticle Thickened Cuticle Cuticle->this compound Reduces Penetration Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: this compound's mechanism of action and associated resistance pathways in houseflies.

Experimental Workflow for Evaluating Resistance

Resistance_Workflow A Collect Housefly Population B Establish Laboratory Colony A->B C Perform Dose-Response Bioassays (Topical, Residual, Feeding) B->C E Perform Synergist Bioassays (e.g., with PBO) B->E D Calculate LC50/LD50 and Resistance Ratio (RR) C->D H Characterize Resistance Mechanisms D->H F Calculate Synergism Ratio (SR) E->F F->H G Biochemical/Molecular Assays (Optional) G->H I Data Interpretation & Resistance Management Strategy H->I

References

Application Notes and Protocols: Utilizing Xenopus oocytes for the Elucidation of Fluralaner's Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The African clawed frog (Xenopus laevis) oocyte is a robust and versatile expression system for studying the function and pharmacology of ion channels.[1][2][3][4][5] Its large size facilitates the microinjection of exogenous genetic material and subsequent electrophysiological recordings, making it an ideal model for investigating the effects of various compounds, including insecticides like Fluralaner.[1] this compound, a member of the isoxazoline class of parasiticides, is known to act on ligand-gated ion channels, primarily γ-aminobutyric acid (GABA) receptors, in insects and acarines.[6][7][8][9][10] This document provides detailed application notes and protocols for utilizing Xenopus oocytes to study the inhibitory effects of this compound on these ion channels.

Principle of the Assay

The fundamental principle involves the heterologous expression of specific ion channel subunits, such as the insect GABA receptor RDL (Resistance to dieldrin) subunit, in Xenopus oocytes.[6][8] These oocytes, now expressing the target ion channels, are then subjected to two-electrode voltage clamp (TEVC) electrophysiology.[11][12][13][14][15] This technique allows for the precise control of the oocyte's membrane potential while measuring the ion flow through the expressed channels in response to the application of a ligand (e.g., GABA). The effect of this compound is then assessed by its ability to modulate these ligand-induced currents, typically by inhibiting them.[8][9]

Data Presentation: this compound's Inhibitory Effects on Insect GABA Receptors

The following table summarizes quantitative data from studies investigating the effect of this compound on GABA-gated chloride channels expressed in Xenopus oocytes. This data highlights the potent antagonistic activity of this compound on insect GABA receptors.

Target Ion ChannelInsect SpeciesGABA Concentration (μM)This compound IC50 (nM)Reference
RDLMusca domestica (housefly)1028[6]
RDLBactrocera dorsalis (oriental fruit fly)30 (EC50)Not explicitly stated, but significant inhibition observed[8]
RDLChilo suppressalis (rice stem borer)100~100[16]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The GABA concentrations listed are those used to elicit a current that is then inhibited by this compound.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Animal Husbandry: Maintain female Xenopus laevis frogs in a controlled environment with a 12-hour light/dark cycle and at a constant temperature of 20°C.[17]

  • Oocyte Harvesting: Anesthetize a female frog and surgically remove a portion of the ovary. Place the ovarian lobes in a sterile Barth's Saline solution supplemented with antibiotics.[17]

  • Defolliculation: To remove the follicular cell layers, treat the ovarian lobes with collagenase (e.g., 2 mg/mL in calcium-free Barth's solution) for 1-2 hours with gentle agitation.[17]

  • Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal (dark) and vegetal (light) poles.

  • Incubation: Incubate the selected oocytes in Barth's solution at 16-18°C.

Preparation and Microinjection of cRNA
  • cRNA Synthesis: Synthesize capped complementary RNA (cRNA) encoding the target ion channel subunit (e.g., insect RDL) from a linearized cDNA template using an in vitro transcription kit.

  • cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.

  • Microinjection: Using a microinjection setup, inject each oocyte with approximately 50 nL of cRNA solution (e.g., 50 ng per oocyte) into the cytoplasm.

  • Incubation for Expression: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for the expression and membrane incorporation of the ion channels.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.[12]

  • Recording Chamber: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Impaling the Oocyte: Carefully impale the oocyte with two microelectrodes: one for voltage sensing and the other for current injection.[11][12]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV.[11][17]

  • Ligand Application: Apply the agonist (e.g., GABA) to the oocyte by perfusing the recording chamber with a solution containing the desired concentration of the ligand. This will elicit an inward current in oocytes expressing functional GABA receptors.

  • This compound Application: To test the effect of this compound, pre-apply this compound for a defined period (e.g., 1-5 minutes) before co-applying it with the agonist.

  • Data Acquisition: Record the current responses using a suitable amplifier and data acquisition system. The inhibition by this compound is measured as the reduction in the peak current amplitude elicited by the agonist.

Visualizations

Experimental Workflow

G cluster_prep Oocyte Preparation cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Select Select Stage V-VI Oocytes Defolliculate->Select cRNA Synthesize cRNA Inject Microinject cRNA Select->Inject cRNA->Inject Incubate Incubate for Expression Inject->Incubate TEVC Two-Electrode Voltage Clamp Incubate->TEVC GABA Apply GABA TEVC->GABA This compound Apply this compound GABA->this compound Pre- and Co-application Record Record Current This compound->Record Analyze Analyze Current Inhibition Record->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Experimental workflow for studying this compound's effect on ion channels in Xenopus oocytes.

Signaling Pathway of this compound Action

G GABA GABA GABAR Insect GABA Receptor (e.g., RDL) GABA->GABAR Binds to orthosteric site Channel_Open Chloride Channel Opening GABAR->Channel_Open Activates Channel_Blocked Chloride Channel Blockage GABAR->Channel_Blocked Inhibited by this compound This compound This compound This compound->GABAR Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Leads to Hyperexcitation Neuronal Hyperexcitation Channel_Blocked->Hyperexcitation Results in Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of this compound's antagonistic action on insect GABA receptors.

Concluding Remarks

The Xenopus oocyte expression system, coupled with two-electrode voltage clamp electrophysiology, provides a powerful and reliable platform for characterizing the effects of insecticides like this compound on specific ion channel targets. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of neuropharmacology and drug development to investigate the molecular mechanisms of action of novel and existing compounds. This system's adaptability also allows for the study of resistance mechanisms through the expression of mutated ion channel subunits, further enhancing its utility in insecticide research.

References

Protocol for Topical Application of Fluralaner in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the topical application of fluralaner in experimental animal models, drawing from various efficacy, pharmacokinetic, and safety studies. This compound is a systemic insecticide and acaricide belonging to the isoxazoline class, which exhibits potent activity against a wide range of ectoparasites.

Mechanism of Action

This compound acts as an antagonist of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA)-receptor and glutamate-receptor systems in arthropods.[1][2] This inhibition blocks the pre- and post-synaptic transfer of chloride ions across cell membranes, leading to uncontrolled nervous system activity and the death of the parasite.

cluster_neuron Arthropod Neuron This compound This compound GABA_Glu_Receptors GABA and Glutamate-Gated Chloride Channels This compound->GABA_Glu_Receptors Antagonizes Chloride_Ion_Influx Chloride Ion Influx GABA_Glu_Receptors->Chloride_Ion_Influx Blocks Hyperpolarization Inhibition of Neuronal Signaling (Hyperpolarization) Chloride_Ion_Influx->Hyperpolarization Prevents Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Leads to

Caption: Mechanism of action of this compound on arthropod neurons.

Experimental Protocols

Animal Models and Acclimatization

A variety of animal models have been utilized in studies of topical this compound, including dogs, cats, rabbits, koalas, and wombats.[3][4][5]

  • Animal Selection: Healthy adult animals are typically selected. Specific breeds have been noted in canine studies, such as Beagles and mixed breeds.[6]

  • Acclimatization: A standard acclimatization period of at least 7 days is recommended to allow animals to adjust to the housing and environmental conditions before the start of the study.

  • Housing: Animals should be housed individually to prevent any cross-contamination or interaction that could affect the results, particularly in efficacy studies involving ectoparasite infestations.

Dosing and Administration

The dosage of topical this compound varies depending on the target species.

  • Dogs: A minimum dose of 25 mg/kg body weight is recommended.[7][8]

  • Cats: A minimum dose of 40 mg/kg body weight is recommended.[2][7]

  • Rabbits: A combination product of this compound (25 mg/kg) and moxidectin (1.24 mg/kg) has been shown to be effective.[3]

  • Koalas: A higher dose of 85 mg/kg has been used in safety and pharmacokinetic studies.[4][9]

  • Wombats: Doses of 25 mg/kg and 85 mg/kg have been evaluated.[5]

Administration Procedure:

  • Weigh the animal to ensure accurate dosing.

  • Part the hair at the application site to expose the skin. For cats, the base of the skull is a common application site, while for dogs, the area between the shoulder blades is typically used.[7]

  • Apply the solution directly to the skin in one or more spots.

  • Avoid contact with the treated area until it is dry.

Efficacy Studies

Efficacy studies are designed to evaluate the effectiveness of this compound against specific ectoparasites.

  • Infestation: Animals are artificially infested with a known number of ectoparasites (e.g., fleas, ticks, or mites) prior to treatment.

  • Treatment: A single topical dose of this compound is administered as described above.

  • Assessment: Parasite counts are performed at various time points post-treatment (e.g., 2, 30, 56, and 86 days) to determine the percentage reduction in parasite numbers compared to a control group.[6] Efficacy is calculated using the following formula:

    • Efficacy (%) = 100 × (Mc - Mt) / Mc

      • Where Mc is the mean number of live parasites on control group animals and Mt is the mean number of live parasites on treated group animals.

Start Start Animal_Selection Animal Selection and Acclimatization Start->Animal_Selection Baseline_Parasite_Count Baseline Parasite Count (if applicable for natural infestation) Animal_Selection->Baseline_Parasite_Count Randomization Randomization into Treatment and Control Groups Baseline_Parasite_Count->Randomization Artificial_Infestation Artificial Infestation with Ectoparasites Randomization->Artificial_Infestation Treatment_Day_0 Topical this compound Application (Treatment Group) Sham Treatment (Control Group) Artificial_Infestation->Treatment_Day_0 Post_Treatment_Assessment Parasite Counts at Pre-determined Intervals Treatment_Day_0->Post_Treatment_Assessment Data_Analysis Efficacy Calculation and Statistical Analysis Post_Treatment_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an efficacy study of topical this compound.

Pharmacokinetic Studies

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion of this compound following topical application.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., pre-dose, and at various hours and days after treatment).

  • Plasma Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[10][11]

  • Parameter Calculation: Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • T1/2: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

Safety and Toxicology Studies

Safety studies are conducted to evaluate the tolerability of topical this compound.

  • Dose Escalation: Animals may be administered doses higher than the recommended therapeutic dose (e.g., 1x, 3x, and 5x the maximum labeled dose).[8]

  • Clinical Observations: Animals are monitored for any adverse reactions, including changes in behavior, appetite, and at the application site.[4]

  • Clinical Pathology: Blood and urine samples may be collected for hematology, clinical chemistry, and urinalysis to assess for any systemic effects.[8]

Data Presentation

Table 1: Recommended Dosages for Topical this compound in Various Species
Animal ModelMinimum Recommended Dose (mg/kg)Reference
Dog25[7][8]
Cat40[2][7]
Rabbit25 (in combination with moxidectin)[3]
Koala85 (for safety and PK studies)[4][9]
Wombat25 - 85[5]
Table 2: Pharmacokinetic Parameters of Topical this compound
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (days)T1/2 (days)Reference
Dog25Plasma plateau between ~7 and 63 days7-6314-29[8][10]
Cat40-3-2111-13[2][10]
Koala8566.42.7130.91[4]
Wombat256.23.040.1[5]
Wombat8516.437.5166.5[5]
Table 3: Efficacy of Topical this compound Against Common Ectoparasites
SpeciesEctoparasiteEfficacy (%)Time Post-TreatmentReference
DogRhipicephalus sanguineus (ticks)91.1 - 1002 days
DogRhipicephalus sanguineus (ticks)95.4 - 10030, 56, and 86 days[6]
CatCtenocephalides felis (fleas)1007 and 84 days[12]
CatOtodectes cynotis (ear mites)1007 and 84 days[12][13]
RabbitSarcoptes scabiei (mites)10021 days[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Fluralaner in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Fluralaner in aqueous solutions for experimental purposes.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems associated with dissolving this compound in aqueous media.

Problem: this compound powder is not dissolving.

Possible Causes & Solutions

CauseSolution
Incorrect Solvent This compound is practically insoluble in water. Use a recommended organic solvent for initial dissolution.
Insufficient Solvent Volume Ensure you are using a sufficient volume of the organic solvent to fully dissolve the this compound.
Low Temperature Gentle warming and vortexing can aid dissolution in organic solvents.
Poor Quality Reagent Ensure the this compound is of high purity (≥98%).
Problem: Precipitation occurs when adding the organic stock solution to an aqueous buffer.

Possible Causes & Solutions

CauseSolution
High Final Concentration of Organic Solvent The concentration of the organic co-solvent in the final aqueous solution may be too high, causing the this compound to precipitate. Keep the final concentration of the organic solvent as low as possible.
Rapid Addition Add the this compound stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing and prevent localized high concentrations.
Buffer Composition Certain salts in the buffer may reduce the solubility of this compound. Test different buffer systems if precipitation is a persistent issue.
Temperature Shock Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.
Problem: The desired final concentration in the aqueous solution cannot be achieved.

Possible Causes & Solutions

CauseSolution
Exceeding Solubility Limit The target concentration may be above the solubility limit of this compound in that specific co-solvent/aqueous buffer system.
Suboptimal Co-solvent While DMSO is common, other co-solvents or combinations may be more effective. Consider trying ethanol or a mixture of solvents.
Alternative Formulation Strategy Needed For higher concentrations, consider using solubility-enhancing excipients such as surfactants or cyclodextrins, or developing a nanoformulation.

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve this compound?

This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL, and also soluble in Ethanol at approximately 25 mg/mL. It is practically insoluble in water. For preparing aqueous solutions for in vitro experiments, it is recommended to first dissolve this compound in DMSO.

2. How do I prepare an aqueous working solution of this compound from a DMSO stock?

To maximize solubility in aqueous buffers, first, dissolve the this compound in DMSO to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer of your choice (e.g., PBS, pH 7.2) to your desired final concentration. A common method achieves a solubility of approximately 0.33 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2). It is recommended not to store the final aqueous solution for more than one day.

3. My this compound precipitated out of solution after I diluted my DMSO stock in my cell culture media. What can I do?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Slow, drop-wise addition: Add the DMSO stock to your media very slowly, drop-by-drop, while gently vortexing or swirling the media. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Use a surfactant: Consider pre-mixing your DMSO stock with a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL before adding it to the media.

  • Warm the media: Gently warming the media to 37°C before adding the stock solution can sometimes help to keep the compound in solution.

4. Can I increase the aqueous solubility of this compound without using a co-solvent?

While co-solvents are a primary method, other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 and Cremophor® EL can form micelles that encapsulate hydrophobic drugs, increasing their apparent water solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.

  • Nanoformulations: Techniques like nanoemulsions can be developed to deliver this compound in an aqueous-based system.

5. How stable is this compound in a DMSO stock solution?

This compound is supplied as a crystalline solid and is stable for at least 4 years when stored at -20°C. When dissolved in an organic solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C. The stability of the compound in DMSO will depend on the specific storage conditions and the purity of the DMSO. It is good practice to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Solubility (mM)Reference(s)
DMSO~30 - 200~53.9 - 359.5
Dimethylformamide (DMF)~30~53.9
Ethanol2544.9
WaterInsoluble-
1:2 DMSO:PBS (pH 7.2)~0.33~0.59

Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound for In Vivo Studies

Formulation ComponentsAchieved Concentration (mg/mL)Reference(s)
5% DMSO, 40% PEG300, 5% Tween-80, 50% saline≥ 2.5
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.25
5% DMSO, 95% (20% SBE-β-CD in saline)≥ 2.5
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.25
10% DMSO, 90% corn oil≥ 2.25

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent (DMSO)
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Phosphate Buffered Saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • To prepare the final aqueous working solution, add the DMSO stock solution drop-wise to the pre-warmed (if applicable) aqueous buffer (e.g., PBS) while vortexing.

    • Ensure the final concentration of DMSO in the aqueous solution is as low as possible (ideally ≤ 0.5% for cell-based assays).

    • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.

Protocol 2: General Method for Enhancing this compound Solubility using a Surfactant (Tween® 80)
  • Materials:

    • This compound powder

    • DMSO

    • Tween® 80

    • Aqueous buffer (e.g., PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

    • In a separate tube, prepare a stock solution of Tween® 80 in your aqueous buffer (e.g., 10% w/v).

    • To prepare the final formulation, first add the required volume of the Tween® 80 stock solution to your aqueous buffer.

    • Then, add the this compound/DMSO stock solution drop-wise to the Tween® 80-containing buffer while vortexing.

    • The final concentration of Tween® 80 will depend on the required solubility enhancement and should be optimized for your specific application.

Protocol 3: General Method for Enhancing this compound Solubility using a Cyclodextrin (SBE-β-CD)
  • Materials:

    • This compound powder

    • DMSO

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer (e.g., saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of SBE-β-CD in your aqueous buffer (e.g., 20% w/v in saline).

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare the final formulation, add the this compound/DMSO stock solution to the SBE-β-CD solution.

    • Vortex the mixture thoroughly to allow for the formation of the inclusion complex.

    • This method has been used to prepare clear solutions of this compound at concentrations of ≥ 2.5 mg/mL.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Solubility start Start: Dissolving this compound issue Issue Encountered? start->issue precip_aq Precipitation in Aqueous Solution? issue->precip_aq Yes check_solvent Check Solvent (Use DMSO/Ethanol) issue->check_solvent No low_sol Desired Concentration Not Reached? precip_aq->low_sol No check_dilution Optimize Dilution (Slow, Drop-wise) precip_aq->check_dilution Yes success Success: this compound in Solution low_sol->success No alt_method Consider Alternative Methods (Surfactants, Cyclodextrins, Nanoformulations) low_sol->alt_method Yes check_solvent->issue check_dilution->issue alt_method->issue

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_workflow Experimental Workflow for Solubility Enhancement cluster_methods Solubility Enhancement Methods start This compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock co_solvent Co-solvent Dilution stock->co_solvent surfactant Surfactant Micellization stock->surfactant cyclodextrin Cyclodextrin Complexation stock->cyclodextrin final_solution Aqueous this compound Solution co_solvent->final_solution surfactant->final_solution cyclodextrin->final_solution

Caption: General workflow for enhancing this compound's aqueous solubility.

G cluster_pathway This compound Mechanism of Action in Insects This compound This compound gaba_r GABA-gated Chloride Channel (GABACl) This compound->gaba_r Inhibits glu_r Glutamate-gated Chloride Channel (GluCl) This compound->glu_r Inhibits cl_influx Chloride Ion Influx gaba_r->cl_influx Blocks glu_r->cl_influx Blocks hyperpolarization Neuron Hyperpolarization cl_influx->hyperpolarization Prevents inhibition Inhibition of Nerve Transmission hyperpolarization->inhibition Leads to paralysis Paralysis and Death of Insect inhibition->paralysis

Technical Support Center: Enhancing the Long-Term Stability of Fluralaner

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Fluralaner during long-term storage. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage of this compound, offering potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency (Decrease in Assay Value) Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photodegradation over time. The isoxazoline ring, in particular, can be a site of reactivity.1. Review Storage Conditions: Ensure this compound is stored in a cool, dry, and dark place. Minimize exposure to high humidity and light. 2. Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like nitrogen or argon to prevent oxidation. 3. Formulation with Stabilizers: Incorporate appropriate excipients such as antioxidants (e.g., BHA, BHT) or moisture scavengers into your formulation.[1][2][3]
Change in Physical Appearance (e.g., color change, clumping) 1. Oxidation: Can lead to the formation of colored degradation products.[4] 2. Hygroscopicity: Absorption of moisture can cause the powder to clump or "cake".[4] 3. Polymorphic Transformation: Changes in the crystalline structure, potentially influenced by temperature and humidity fluctuations.1. Visual Inspection: Regularly inspect the physical appearance of your this compound stock. 2. Use of Desiccants: Store this compound in containers with desiccants to control moisture. 3. Co-processing with Excipients: Consider co-processing this compound with excipients that have water-scavenging properties, such as specific starches.[5][6]
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) Formation of Degradation Products: New peaks indicate the presence of impurities or degradants resulting from chemical instability.1. Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their chromatographic profiles. This will help in developing a stability-indicating analytical method.[7] 2. Characterization of Degradants: Use techniques like mass spectrometry (MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway.
Inconsistent Experimental Results Inhomogeneity of Aged Stock: If degradation is not uniform, different aliquots from the same stock may yield varying results.1. Proper Sampling: Ensure thorough mixing of the stock material before taking a sample for an experiment. 2. Re-qualification of Old Stock: Before critical experiments, re-analyze aged this compound stock for purity and potency.

Frequently Asked Questions (FAQs)

1. What are the primary factors that can affect the stability of this compound in long-term storage?

The primary factors affecting this compound's stability are exposure to light, moisture, high temperatures, and oxidizing agents .[8][9][10] The isoxazoline core of the molecule can be susceptible to degradation under these conditions.

2. What are the likely degradation pathways for this compound?

While specific public data on this compound is limited, based on the chemistry of the isoxazoline ring and related compounds, likely degradation pathways include:

  • Hydrolysis: The amide linkage in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidizing agents, potentially leading to the formation of N-oxides or other oxidation products.[11]

  • Photodegradation: Exposure to UV light can induce cleavage of the N-O bond within the isoxazoline ring, a common degradation pathway for isoxazoline-containing pesticides.[12][13]

  • Thermal Degradation: High temperatures can lead to the opening of the isoxazoline ring, resulting in the formation of various degradation products.[14]

3. What are some recommended excipients to improve the stability of solid this compound formulations?

To enhance the stability of solid this compound formulations, consider the following excipients:

  • Antioxidants: To prevent oxidative degradation, butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate are commonly used.[2][3]

  • Moisture-Protective Agents/Scavengers: To protect against hydrolysis, excipients like partially pregelatinized starch (e.g., Starch 1500) can be used due to their ability to bind with water molecules.[1][6] Co-processing with certain salts can also enhance moisture-scavenging properties.[5]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative degradation.[15]

  • Coating Agents: Film coating can provide a physical barrier against moisture and light.[1]

4. How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial for accurately quantifying this compound in the presence of its degradation products. The key steps are:

  • Develop a robust HPLC method that provides good resolution and peak shape for the parent this compound compound.

  • Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Analyze the stressed samples using your developed HPLC method to ensure that all degradation peaks are well-separated from the main this compound peak and from each other.

  • Validate the method according to ICH guidelines, paying close attention to specificity, which is demonstrated by the ability to resolve the analyte from all potential impurities and degradants.

Experimental Protocols

Protocol 1: Forced Degradation Studies for this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat in an oven at a temperature above that of accelerated stability testing (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it by a developed RP-HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound. Aim for 5-20% degradation of the active ingredient for optimal results.[16]

Protocol 2: RP-HPLC Method for Stability Assessment of this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile and/or methanol).[17]
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm[11]
Injection Volume 20 µL
Column Temperature 40°C

Note: This is a general method and should be optimized for your specific instrumentation and requirements.

Visualizations

Logical Workflow for this compound Stability Troubleshooting

A Stability Issue Observed (e.g., Potency Loss, New Peaks) B Review Storage Conditions (Temp, Humidity, Light) A->B C Perform Forced Degradation Studies A->C F Implement Corrective Actions B->F D Identify Degradation Pathway C->D E Optimize Formulation D->E E->F G Re-analyze for Stability F->G

Caption: Troubleshooting workflow for addressing this compound stability issues.

Potential Degradation Pathways of the Isoxazoline Ring

cluster_0 Stress Conditions cluster_1 Isoxazoline Ring cluster_2 Degradation Products Photolysis Photolysis (UV Light) Isoxazoline Isoxazoline Ring (in this compound) Photolysis->Isoxazoline Oxidation Oxidation (e.g., H₂O₂) Oxidation->Isoxazoline Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Isoxazoline Cleavage N-O Bond Cleavage Products Isoxazoline->Cleavage degradation Oxidized Oxidized Products Isoxazoline->Oxidized degradation Hydrolyzed Hydrolyzed Products Isoxazoline->Hydrolyzed degradation

Caption: Potential degradation pathways of the isoxazoline ring under stress.

References

Technical Support Center: Addressing Cross-Resistance in Fluralaner Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluralaner. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-resistance in this compound efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. Its primary mechanism of action is the antagonism of ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls) in arthropods.[1] This disruption of neurotransmission leads to hyperexcitation, paralysis, and eventual death of the target pest.

Q2: We are observing lower than expected efficacy of this compound against a field population of ticks/fleas. Could this be due to resistance?

A2: Lower than expected efficacy can be an indication of resistance. Resistance to this compound can develop through two primary mechanisms:

  • Target-site insensitivity: This involves mutations in the GABA or glutamate-gated chloride channels that reduce the binding affinity of this compound to its target. A key mutation identified to confer resistance is the G3'M substitution in the third transmembrane domain (TMD3) of the GABA receptor subunit, RDL.[2][3]

  • Metabolic resistance: This involves an enhanced ability of the arthropod to detoxify the insecticide before it reaches its target site. This is often mediated by an overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases.

To confirm resistance, it is crucial to conduct systematic bioassays and compare the results with a known susceptible strain.

Q3: What is cross-resistance and how does it relate to this compound?

A3: Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. For example, a mutation in a target site that is common to two different insecticides can lead to resistance to both. While this compound has a distinct binding site on the GABA receptor compared to older insecticides like fipronil, some level of cross-resistance has been observed.[4] For instance, pyrethroid-resistant house fly strains have shown slight cross-resistance to this compound, potentially due to enhanced metabolic detoxification.[1]

Q4: Can we use synergists to investigate the mechanism of resistance in our this compound efficacy studies?

A4: Yes, synergists are a valuable tool for investigating metabolic resistance. Piperonyl butoxide (PBO) is a commonly used synergist that inhibits the activity of cytochrome P450 enzymes. If the efficacy of this compound is restored or significantly increased in the presence of PBO, it strongly suggests that P450-mediated detoxification is a significant mechanism of resistance in the population under study.

Q5: Are there any known mutations in the target sites that we should screen for if we suspect resistance?

A5: Yes, for target-site resistance to this compound, a key mutation to investigate is in the GABA receptor subunit, RDL. Specifically, the substitution of glycine (G) with methionine (M) at the third position of the third transmembrane domain (G3'M) has been shown to confer high levels of resistance to this compound.[2][3] Sequencing the RDL gene in your test population and comparing it to the sequence from a susceptible strain can identify this and other potential resistance-conferring mutations.

Troubleshooting Guides

Problem: High variability in mortality rates within the same concentration group in our bioassay.

Possible Cause Troubleshooting Step
Inconsistent exposure Ensure uniform application of the this compound solution to the substrate (e.g., filter paper, larval media). For immersion assays, ensure all individuals are fully submerged for the same duration.
Heterogeneous test population Ensure the test population is of a consistent age, life stage, and nutritional status. If using field-collected individuals, some inherent genetic variability is expected.
Improper environmental conditions Maintain constant temperature and humidity throughout the assay, as fluctuations can affect insect metabolism and insecticide efficacy.
Substrate interference Ensure the substrate used in the bioassay (e.g., filter paper, soil) does not bind with or degrade this compound, which would reduce its bioavailability.

Problem: The susceptible reference strain shows higher than expected mortality in the control group.

Possible Cause Troubleshooting Step
Contamination Thoroughly clean all glassware and equipment. Use fresh, uncontaminated solvents and substrates. Ensure there is no airborne contamination in the testing area.
Unhealthy test organisms Inspect the reference strain for any signs of disease or stress before starting the bioassay. Ensure they are reared under optimal conditions.
Solvent toxicity If a solvent is used to dissolve this compound, run a solvent-only control to ensure the solvent itself is not causing mortality.

Problem: No clear dose-response relationship is observed (i.e., mortality does not increase with concentration).

Possible Cause Troubleshooting Step
Incorrect concentration range The tested concentrations may be too high (resulting in 100% mortality across all groups) or too low (resulting in no significant mortality). Conduct preliminary range-finding studies to determine an appropriate concentration range.
High levels of resistance The population may be highly resistant, and the concentrations tested are not high enough to elicit a response. Test higher concentrations or consider using a synergist to see if resistance can be overcome.
Issues with insecticide formulation Ensure the this compound is properly dissolved and stable in the chosen solvent. Check for any precipitation of the compound at higher concentrations.

Data Presentation

Table 1: Comparative Efficacy of Topical this compound and Permethrin Against Susceptible and Resistant House Fly (Musca domestica) Strains

StrainInsecticideLD50 (ng/fly)95% Confidence IntervalResistance Ratio (RR)
NIU (Susceptible) This compound1.81.5 - 2.2-
Permethrin2.11.7 - 2.6-
KS17 (Resistant) This compound4.94.1 - 5.92.7
Permethrin139114 - 17066.2
USDA-R (Resistant) This compound2.92.4 - 3.51.6
Permethrin26.121.4 - 31.812.4
PA-mixed (Resistant) This compound4.13.4 - 5.02.3
Permethrin24.620.2 - 29.911.7

Data adapted from a study on the toxicity of this compound against filth flies.[1]

Table 2: Efficacy of this compound Against a Multi-Acaricide Resistant Strain of Cat Fleas (Ctenocephalides felis)

Flea StrainInsecticideEfficacyObservations
KS1 (Resistant) This compound100%The KS1 strain has demonstrated resistance to carbaryl, chlorpyriphos, fenthion, fipronil, imidacloprid, permethrin, pyrethrins, and spinosad. A single oral dose of this compound provided 100% efficacy against repeated infestations for 4 months.[2]
Fipronil-Resistant Field Isolate This compound + Moxidectin>99.7%A spot-on formulation of this compound and moxidectin was highly effective against a flea isolate that was not controlled by fipronil and (S)-methoprene under field conditions.[4]

Experimental Protocols

Protocol 1: Larval Packet Test (LPT) for Acaricide Resistance in Ticks

This protocol is adapted from established methods for determining acaricide resistance in tick larvae.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Olive oil

  • Whatman No. 1 filter papers (7.5 x 8.5 cm)

  • Bulldog clips

  • Micropipettes

  • Glass vials

  • Incubator (27°C, 80-90% RH)

  • Stereomicroscope

  • Susceptible and suspected resistant tick larvae (14-21 days old)

Methodology:

  • Preparation of Impregnated Papers:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions of the stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, and 10 µg/cm².

    • Mix 2 parts of the this compound solution with 1 part olive oil.

    • Pipette 0.7 ml of the mixture evenly onto a filter paper.

    • Prepare control papers using only the solvent and olive oil mixture.

    • Allow the papers to dry in a fume hood for at least 2 hours.

  • Packet Assembly and Infestation:

    • Fold each treated filter paper in half and seal the sides with bulldog clips to create a packet.

    • Introduce approximately 100 tick larvae into each packet.

    • Seal the top of the packet with another bulldog clip.

    • Prepare at least three replicate packets for each concentration and for the control.

  • Incubation and Mortality Assessment:

    • Incubate the packets at 27°C and 80-90% relative humidity for 24 hours.

    • After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC50 and LC95 values for each tick strain.

    • Calculate the Resistance Ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Protocol 2: Larval Flea Bioassay for Insecticide Resistance

This protocol is adapted from methods used to assess insecticide susceptibility in cat flea larvae.[1]

Materials:

  • Technical grade this compound

  • Acetone

  • Larval flea rearing medium (e.g., a mixture of sand and dried beef blood)

  • Glass vials or petri dishes

  • Flea eggs from susceptible and suspected resistant strains

  • Incubator (27°C, 75% RH)

  • Stereomicroscope

Methodology:

  • Preparation of Treated Medium:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions to achieve the desired final concentrations in the larval medium (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Add a precise volume of each dilution to a known weight of the larval rearing medium and mix thoroughly to ensure even distribution.

    • Allow the solvent to evaporate completely in a fume hood.

    • Prepare a control medium treated only with acetone.

  • Bioassay Setup:

    • Place a small amount of the treated medium into each glass vial or petri dish.

    • Carefully place a known number of flea eggs (e.g., 20-25) onto the surface of the medium in each container.

    • Prepare at least three replicates for each concentration and for the control.

  • Incubation and Assessment:

    • Incubate the containers at 27°C and 75% relative humidity in the dark for 28 days.

    • After 28 days, count the number of emerged adult fleas in each container.

  • Data Analysis:

    • Calculate the percentage of adult emergence for each concentration.

    • Determine the LC50 and LC95 (lethal concentration to inhibit 50% and 95% of adult emergence, respectively) using probit analysis.

    • Calculate the Resistance Ratio (RR) by comparing the LC50 values of the resistant and susceptible strains.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Bioassay Results cluster_analysis Data Analysis and Interpretation cluster_hypothesis Hypothesis Generation cluster_next_steps Next Experimental Steps start Unexpected Bioassay Result (e.g., low efficacy, high control mortality) check_protocol Review Experimental Protocol and Setup start->check_protocol check_reagents Verify Reagent Preparation and Storage check_protocol->check_reagents check_population Assess Health and Homogeneity of Test Population check_reagents->check_population check_environment Confirm Environmental Conditions (Temp, Humidity) check_population->check_environment analyze_data Re-analyze Data (Check for errors, apply Abbott's formula) check_environment->analyze_data compare_to_baseline Compare Results to Susceptible Strain Baseline analyze_data->compare_to_baseline resistance Hypothesize Resistance (Target-site or Metabolic) compare_to_baseline->resistance synergist_assay Conduct Synergist Bioassay (e.g., with PBO) resistance->synergist_assay target_site_sequencing Sequence Target Genes (e.g., RDL) resistance->target_site_sequencing metabolic_resistance Metabolic Resistance Confirmed synergist_assay->metabolic_resistance target_site_resistance Target-Site Resistance Confirmed target_site_sequencing->target_site_resistance

A troubleshooting workflow for unexpected bioassay results.

G cluster_pathway Signaling Pathway of this compound Action and Resistance cluster_target Primary Target Sites cluster_resistance Mechanisms of Resistance This compound This compound gaba_receptor GABA Receptor (RDL Subunit) This compound->gaba_receptor Antagonizes glucl_receptor Glutamate-Gated Chloride Channel (GluCl) This compound->glucl_receptor Antagonizes channel_inhibition Chloride Channel Inhibition gaba_receptor->channel_inhibition glucl_receptor->channel_inhibition hyperexcitation Neuronal Hyperexcitation channel_inhibition->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Death of Arthropod paralysis->death target_site_mutation Target-Site Mutation (e.g., G3'M in RDL) target_site_mutation->gaba_receptor Reduces Binding Affinity metabolic_detox Metabolic Detoxification (e.g., P450 enzymes) metabolic_detox->this compound Degrades this compound

Signaling pathway of this compound and mechanisms of resistance.

References

Technical Support Center: Enhancing the Bioavailability of Oral Fluralaner Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of oral Fluralaner.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of this compound that influence its oral bioavailability?

A1: this compound is a lipophilic compound with a high molecular weight (556.3 g/mol ) and a high logP value of 5.35. It is sparingly soluble in aqueous buffers, which can limit its dissolution and subsequent absorption in the gastrointestinal tract. Its high plasma protein binding (>99%) also influences its distribution and elimination kinetics.

Q2: What is the most significant factor affecting the oral bioavailability of this compound?

A2: The presence of food is the most critical factor influencing this compound's oral bioavailability. Administration of oral this compound formulations with food can significantly increase its absorption. Studies in dogs have shown that the bioavailability can be more than doubled when administered with a meal compared to a fasted state.

Q3: Does the dose of this compound affect its oral bioavailability?

A3: Yes, there is evidence of a dose-dependent inverse relationship with oral bioavailability. Studies in dogs have shown that lower oral doses may result in slightly higher relative bioavailability percentages.

Q4: What are the typical pharmacokinetic parameters of oral this compound in dogs?

A4: Following oral administration in dogs, this compound is readily absorbed, with maximum plasma concentrations (Cmax) typically reached within one day. It exhibits a long elimination half-life of 12-15 days and a mean residence time of 15-20 days, which contributes to its prolonged efficacy.

Q5: Are there alternative routes of administration for this compound with different bioavailability profiles?

A5: Yes, besides oral administration, this compound is also available in topical (pour-on) and injectable extended-release formulations. Topical administration in dogs results in a bioavailability of approximately 22-25%. Intravenous administration, by definition, has 100% bioavailability and is used as a reference in pharmacokinetic studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations in preclinical studies. Poor dissolution of the active pharmaceutical ingredient (API) due to low aqueous solubility.1. Formulation Strategy: Consider lipid-based formulations, solid dispersions, or micronization to enhance dissolution rate. 2. Solubilizing Excipients: Incorporate surfactants or other solubilizing agents in the formulation. 3. Amorphous Form: Investigate the use of amorphous this compound, which typically has higher solubility than the crystalline form.
Significant differences in bioavailability between fed and fasted animal groups. Food-induced enhancement of this compound absorption. This is an inherent property of the molecule.1. Standardize Feeding Protocols: For consistent results, strictly control the feeding schedule in your studies. Administering the formulation with a standardized meal is recommended. 2. Investigate Food Composition: The fat content of the meal may influence the extent of bioavailability enhancement. Evaluate formulations with meals of varying fat content.
Inconsistent absorption profiles not related to food. Variability in gastrointestinal transit time or regional differences in intestinal absorption.1. Controlled-Release Formulations: Develop and test controlled-release formulations that release the drug over an extended period, potentially leading to more consistent absorption. 2. Permeation Enhancers: While this compound is lipophilic, investigating the use of safe and effective permeation enhancers could potentially improve the rate and consistency of absorption.
Difficulty in quantifying this compound in plasma samples. Inadequate sensitivity of the analytical method or interference from plasma matrix components.1. Optimize Sample Preparation: Employ a robust protein precipitation method, for example, using acetonitrile. 2. Enhance Analytical Sensitivity: Utilize a highly sensitive detection method like tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS). 3. Method Validation: Ensure the analytical method is fully validated for linearity, accuracy, precision, and a low limit of quantification (LLOQ), typically around 1 ng/mL to 10 ng/mL.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Dogs (25 mg/kg Dose)

Parameter Fasted Group Fed Group Factor of Increase (Fed/Fasted)
Cmax (ng/mL) 1591 ± 7083377 ± 6692.1
tmax (day) 1.3 ± 1.21.4 ± 1.3-
AUC0-91d (day*ng/mL) 31369 ± 2065478785 ± 114402.5
Data sourced from a study in Beagle dogs.

Table 2: Oral Bioavailability of this compound in Dogs at Different Doses

Oral Dose (mg/kg) Mean Bioavailability (%)
12.534 ± 16
2526 ± 11
5020 ± 8
Data indicates a trend of slightly decreasing bioavailability with increasing doses.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Dogs
  • Animal Model: Use healthy Beagle dogs, acclimated to the study environment.

  • Grouping: Randomly assign dogs to fasted and fed groups.

  • Dosing:

    • Fasted Group: Fast dogs overnight before administering the oral this compound formulation.

    • Fed Group: Provide a standard meal shortly before or at the time of administration.

    • Administer a single oral dose of the this compound formulation (e.g., 25 mg/kg).

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and then at regular intervals for up to 112 days).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using non-compartmental methods.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To a 100 µL plasma sample, add an internal standard.

    • Add 450 µL of a precipitation solution (e.g., acetonitrile with 4% ammonium hydroxide) to precipitate plasma proteins.

    • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Inject the supernatant from the previous step into an HPLC or UPLC system.

    • Use a suitable column, such as a C18 column.

    • Employ a mobile phase gradient, for instance, a mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative mode.

    • Monitor for the specific parent and product ion transitions for this compound.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound in blank plasma.

    • Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The linear range is typically from 1 ng/mL to 2500 ng/mL.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection & Processing cluster_analysis Analysis Animal_Model Beagle Dogs Grouping Randomization: - Fed Group - Fasted Group Animal_Model->Grouping Dosing Oral Administration of This compound Formulation Grouping->Dosing Blood_Sampling Serial Blood Sampling (up to 112 days) Dosing->Blood_Sampling Plasma_Prep Centrifugation & Plasma Storage (-20°C) Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Quantification Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis

In Vivo Pharmacokinetic Study Workflow

bioavailability_factors cluster_factors Influencing Factors Bioavailability Oral this compound Bioavailability Food Presence of Food Food->Bioavailability Significantly Increases Dose Administered Dose Dose->Bioavailability Inversely Correlated Solubility Physicochemical Properties (e.g., Aqueous Solubility) Solubility->Bioavailability Limits Formulation Formulation Strategy (e.g., Lipid-based, Solid Dispersion) Formulation->Bioavailability Enhances

Key Factors Influencing Oral this compound Bioavailability

Technical Support Center: Minimizing Off-Target Effects of Fluralaner in Experimental Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fluralaner in experimental systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize potential off-target effects and ensure the validity of your results.

Troubleshooting Guide

Researchers using this compound in vitro may occasionally observe unexpected cellular effects. This guide provides a structured approach to identifying and mitigating potential off-target phenomena.

Diagram: Troubleshooting Workflow for Unexpected In Vitro Effects

A Unexpected Cellular Effect Observed (e.g., cytotoxicity, altered phenotype) B Verify this compound Concentration and Purity A->B C Review Solvent and Vehicle Controls B->C D Assess Cytotoxicity (e.g., MTT, LDH assay) C->D E Investigate Genotoxicity (e.g., Micronucleus Assay) D->E If cytotoxicity is confirmed H Consult Literature for Similar Isoxazoline Effects D->H If no cytotoxicity F Evaluate Off-Target Receptor Interaction (if applicable) E->F If genotoxicity is suspected G Optimize Experimental Conditions (e.g., lower concentration, shorter exposure) F->G I Problem Resolved G->I H->G

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Quantitative Data Summary
ParameterSpecies/SystemValueReference
On-Target Activity (IC50) Housefly head membranes (GABA Receptor)455 pM[1](--INVALID-LINK--)
Cat flea RDL-A2850.45 nM[2]
Fruit fly RDL-S3022.8 nM[2]
Off-Target Activity (IC50) Rat brain membranes (GABA Receptor)>10 µM[1](--INVALID-LINK--)
Rat GABACl expressed in WS-1 cellsNo inhibitory action[2]
Genotoxicity Bacterial reverse mutation assay (Ames test)Negative[3](4--INVALID-LINK--
Mouse Lymphoma AssayNegative[3](4--INVALID-LINK--
Chromosomal Aberration AssayNegative[3](4--INVALID-LINK--
In vivo Micronucleus Test (Mouse)Negative[3](4--INVALID-LINK--
Solubility DMSO~30 mg/mL[1](--INVALID-LINK--)
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[1](--INVALID-LINK--)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to off-target effects?

This compound is a member of the isoxazoline class of insecticides and acaricides.[5](--INVALID-LINK--) Its primary mechanism of action is the antagonism of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, in the nervous system of arthropods.[5](--INVALID-LINK--) This leads to hyperexcitation, paralysis, and death of the target parasites. This compound exhibits high selectivity for insect and acarid GABA receptors over their mammalian counterparts, which is the basis for its wide safety margin in mammals.[6](--INVALID-LINK--)

Diagram: this compound's Selective Mechanism of Action

cluster_0 Invertebrate Neuron cluster_1 Mammalian Neuron A This compound B GABA/Glutamate Receptor A->B High Affinity Binding C Chloride Channel Blocked B->C D Hyperexcitation & Paralysis C->D E This compound F GABA Receptor E->F Low Affinity Binding G Normal Chloride Influx F->G

Caption: this compound's high affinity for invertebrate vs. mammalian GABA receptors.

Q2: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?

While this compound has a high safety margin, in vitro systems can be sensitive. Here are some potential causes for unexpected cytotoxicity:

  • High Concentration: Ensure you are using a concentration of this compound that is relevant to your experimental goals and, if possible, below any known cytotoxic levels for your cell line. Since specific IC50 values for many cell lines are not published, it is advisable to perform a dose-response curve to determine the non-toxic concentration range for your specific cells.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. Always run a vehicle control with the same concentration of the solvent used to deliver this compound to ensure that the observed effects are not due to the solvent itself.

  • Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive.

Q3: Is this compound genotoxic?

Based on a standard battery of in vitro and in vivo tests, this compound is not considered to be genotoxic.[3](4--INVALID-LINK-- These tests include:

  • Bacterial reverse mutation assay (Ames test)

  • In vitro mouse lymphoma assay

  • In vitro chromosomal aberration assay in Chinese Hamster Ovary (CHO) cells

  • In vivo mouse micronucleus test

Q4: How should I prepare this compound for in vitro experiments?

This compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution.[1](--INVALID-LINK--) This stock solution can then be diluted in your cell culture medium to the desired final concentration. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Diagram: this compound Solution Preparation Workflow

A Weigh this compound Powder B Dissolve in 100% DMSO (to make a high concentration stock solution) A->B C Vortex to Ensure Complete Dissolution B->C D Serially Dilute Stock Solution in Cell Culture Medium C->D E Final Working Concentration (with low % DMSO) D->E

Caption: Recommended workflow for preparing this compound working solutions.

Q5: Are there any known off-target interactions of this compound with other cellular pathways?

The primary target of this compound is well-established as the GABA- and glutamate-gated chloride channels.[5](--INVALID-LINK--) Due to its high selectivity for invertebrate receptors, significant off-target interactions in mammalian cells at experimentally relevant concentrations are not widely reported. However, as with any chemical compound, it is good practice to consider the possibility of unforeseen interactions. If you observe an unexpected phenotype that cannot be explained by cytotoxicity, further investigation into potential off-target effects on other signaling pathways may be warranted.

Experimental Protocols

To assist researchers in assessing the potential off-target effects of this compound in their specific experimental systems, we provide the following detailed methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic potential of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Mammalian cell line of choice (e.g., HepG2, CHO, HEK293)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Genotoxicity Assessment using the Micronucleus Assay

This protocol describes the in vitro micronucleus assay to evaluate the potential of this compound to induce chromosomal damage in mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., CHO, TK6)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Cytochalasin B (for cytokinesis block)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 50% confluency. Treat the cells with various concentrations of this compound, a positive control (e.g., mitomycin C), a vehicle control, and a negative control for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium at a concentration that effectively blocks cytokinesis without being overly toxic.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization.

  • Hypotonic Treatment: Resuspend the cells in a hypotonic solution and incubate to swell the cells.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, round, membrane-bound DNA fragment in the cytoplasm of the cell.

  • Data Analysis: Compare the frequency of micronucleated cells in the this compound-treated groups to the negative and vehicle control groups. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

References

Best practices for handling Fluralaner powder to avoid inhalation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices and detailed protocols for researchers, scientists, and drug development professionals working with Fluralaner powder. Adherence to these procedures is critical to minimize inhalation risk and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound powder?

A1: this compound is suspected of damaging the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2] The primary route of occupational exposure is through inhalation of the powder, which can lead to systemic effects. Direct contact with the powder can also cause mechanical irritation to the skin and eyes.[1][3]

Q2: What is the Occupational Exposure Limit (OEL) for this compound?

A2: The OEL for this compound is 100 µg/m³ over an 8-hour time-weighted average (OEB 2).[4][5] A surface wipe limit of 1000 µ g/100 cm² is also recommended to prevent take-home exposure.[4][5]

Q3: What are the essential engineering controls required for handling this compound powder?

A3: All handling of this compound powder that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure (VBE).[6][7] These enclosures protect the user by drawing airborne particles away from the breathing zone. The general laboratory ventilation should provide a minimum of 6-12 air changes per hour and maintain negative pressure relative to adjacent non-laboratory areas.[2][8]

Q4: What personal protective equipment (PPE) is necessary when working with this compound powder?

A4: The minimum required PPE includes a lab coat, safety glasses with side shields, and two pairs of nitrile gloves.[1][9] For procedures with a higher risk of aerosolization, a face shield and respiratory protection may be necessary.

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[10] Do not dispose of this compound waste down the drain or in regular trash. All contaminated materials, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

Troubleshooting Guide

IssuePossible CauseSolution
Analytical balance reading is unstable when weighing. Air drafts from the fume hood.Ensure the fume hood sash is at the lowest practical working height. Use a ventilated balance enclosure (VBE) specifically designed for weighing powders.
Static electricity on the weigh boat or powder.Use an anti-static gun or ionizing bar to dissipate static charge before and during weighing.
This compound powder is not dissolving in the chosen solvent. Incorrect solvent selection.Refer to the experimental protocol for recommended solvents. Sonication or gentle warming (if the compound is stable) may aid dissolution.
Compound has precipitated out of solution.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Prepare fresh solutions before each experiment.
Visible powder residue on work surfaces after cleaning. Improper decontamination procedure.Follow the detailed decontamination protocol. A final wipe with 70% ethanol or a suitable laboratory detergent is recommended. Visually inspect the area under good lighting to ensure all residue is removed.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limit (OEL)100 µg/m³ (8-hour TWA, OEB 2)[4][5]
Surface Wipe Limit1000 µ g/100 cm²[4][5]

Experimental Protocols

Protocol 1: Weighing this compound Powder

Objective: To accurately weigh this compound powder while minimizing the risk of inhalation and contamination.

Materials:

  • This compound powder

  • Ventilated Balance Enclosure (VBE) or Chemical Fume Hood

  • Analytical balance

  • Anti-static weigh boats

  • Spatula

  • Two pairs of nitrile gloves

  • Lab coat

  • Safety glasses with side shields

  • Designated hazardous waste container

Procedure:

  • Don all required PPE.

  • Prepare the work area within the VBE or chemical fume hood by laying down absorbent bench paper.

  • Place a weigh boat on the analytical balance and tare.

  • Carefully open the this compound container inside the enclosure.

  • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.

  • Close the this compound container immediately after dispensing.

  • Record the weight.

  • Carefully transfer the weigh boat containing the powder to a secondary container for the next step (e.g., a vial for dissolution).

  • Clean the spatula with a dry wipe followed by a wipe dampened with 70% ethanol, disposing of the wipes in the hazardous waste container.

  • Dispose of the used weigh boat and any contaminated bench paper in the designated hazardous waste container.

Protocol 2: Dissolving this compound Powder

Objective: To safely dissolve this compound powder for experimental use.

Materials:

  • Weighed this compound powder in a suitable container (e.g., glass vial)

  • Appropriate solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)

  • Vortex mixer or sonicator

  • Pipettes and tips

  • Two pairs of nitrile gloves

  • Lab coat

  • Safety glasses with side shields

  • Chemical Fume Hood

Procedure:

  • Perform all steps within a chemical fume hood.

  • Ensure all necessary PPE is worn.

  • Add the appropriate volume of solvent to the container with the pre-weighed this compound powder.

  • Securely cap the container.

  • Mix the solution using a vortex mixer or sonicator until the powder is completely dissolved. Gentle warming may be used if necessary, provided the compound is heat-stable.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • The stock solution is now ready for further dilution or use in experiments.

Emergency Procedures

Spill Cleanup
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don a lab coat, two pairs of nitrile gloves, safety goggles, and a face shield. For large spills, respiratory protection (e.g., an N95 respirator) may be necessary.

  • Contain the Spill: Cover the powder spill with absorbent pads wetted with a dust-suppressing liquid (e.g., water, unless reactive with the compound).[11]

  • Clean the Spill: Carefully collect the absorbed material using a scoop or forceps and place it into a designated hazardous waste container.[3]

  • Decontaminate the Area: Wipe the spill area with a detergent solution, followed by 70% ethanol. Dispose of all cleaning materials in the hazardous waste container.

  • Remove PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Accidental Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: Call emergency services or your institution's occupational health department.[2][12]

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

Visual Workflow for Safe Handling of this compound Powder

Fluralaner_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A 1. Don PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves B 2. Prepare Workspace: Chemical Fume Hood or VBE A->B C 3. Weighing: Use anti-static weigh boat B->C D 4. Dissolving: Add solvent and mix C->D Spill Spill Occurs C->Spill Potential Event Inhalation Inhalation Occurs C->Inhalation Potential Event E 5. Decontaminate: Wipe surfaces and tools D->E D->Spill F 6. Waste Disposal: Collect all contaminated items in hazardous waste E->F G 7. Doff PPE & Wash Hands F->G Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Inhalation_Response Move to Fresh Air & Seek Medical Attention Inhalation->Inhalation_Response

Caption: Workflow for the safe handling of this compound powder.

References

Adjusting for the effect of food on Fluralaner absorption in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacokinetic properties of Fluralaner, with a specific focus on the impact of food on its absorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of food on the oral absorption of this compound in dogs?

A1: The presence of food significantly enhances the oral absorption and bioavailability of this compound in dogs.[1][2][3][4][5] When administered with a full meal, the total drug exposure (AUC) and the maximum plasma concentration (Cmax) are substantially increased compared to administration in a fasted state.[1][2][3][4][5][6] It is recommended to administer this compound chewable tablets at or around the time of feeding.[1][7]

Q2: By how much does food increase this compound bioavailability?

A2: Studies have shown that oral administration of this compound with a full ration of food results in a 2.5-fold increase in the total drug exposure over 91 days (AUC) and a 2.1-fold increase in the maximum plasma concentration (Cmax) compared to fasted dogs.[1][2][3][4][5][6] This difference in bioavailability is statistically significant.[1][2][3][4][5][6]

Q3: Does feeding affect the time it takes for this compound to reach maximum plasma concentration (Tmax)?

A3: No, the time to reach maximum plasma concentration (Tmax) is not significantly different between fed and fasted dogs.[1][2][3][4][5][6] In both groups, the mean Tmax is approximately one day.[1] This indicates that while food increases the extent of absorption, it does not delay the onset of absorption.[1]

Q4: Is there a risk of toxicity associated with the increased bioavailability when this compound is administered with food?

A4: Studies have not observed any adverse events in dogs that were administered this compound with food, despite the significant increase in bioavailability.[1][2][3][4][5][6] This suggests that the increased plasma concentrations are not associated with an increased risk of toxicity.[1]

Q5: What is the recommended administration protocol for this compound in clinical or field settings to ensure optimal absorption?

A5: To ensure optimal absorption and efficacy, this compound chewable tablets should be administered with food.[8][9][10][11] The product label for Bravecto® specifically states that it should be administered with food.[8][9][10]

Troubleshooting Guide for Experimental Discrepancies

Issue: Lower than expected plasma concentrations of this compound observed in a study group.

  • Possible Cause: Inconsistent feeding schedule or administration of this compound in a fasted or semi-fasted state.

  • Troubleshooting Steps:

    • Verify Feeding Protocol: Review the study protocol and records to confirm that all subjects in the treatment group were fed a full meal at or around the time of this compound administration.

    • Standardize Meal Composition: Ensure the type and amount of food provided are consistent across all subjects, as diet composition (e.g., fat content) can influence drug absorption.[1]

    • Observe Administration: Directly observe the administration process to confirm that the animal consumes the entire dose and the accompanying meal.

Issue: High inter-individual variability in this compound plasma concentrations.

  • Possible Cause: Inconsistent administration with respect to feeding times across different subjects.

  • Troubleshooting Steps:

    • Strict Feeding Schedule: Implement and enforce a strict feeding and dosing schedule. Administer this compound at the same time relative to the meal for all subjects.

    • Record Keeping: Maintain detailed records of the time of feeding and the time of drug administration for each animal to identify any potential correlations with plasma concentration variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Fed vs. Fasted Dogs

ParameterFed GroupFasted GroupFold Change (Fed/Fasted)Statistical Significance
Cmax (ng/mL) Mean value significantly higherLower mean value2.1Statistically Significant
AUC₀₋₉₁d (ng·d/mL) Mean value significantly higherLower mean value2.5Statistically Significant
Tmax (days) ~1 day~1 dayNo significant differenceNot Statistically Significant

Data compiled from studies administering a single oral dose of 25 mg/kg this compound to beagle dogs.[1][2][3][4][5][6]

Experimental Protocols

Protocol: Investigating the Effect of Food on this compound Pharmacokinetics in Dogs

This protocol is based on the methodology described in the pivotal study by Walther et al. (2014).

  • Animal Subjects:

    • Species: Beagle dogs.

    • Health Status: Healthy, confirmed by veterinary examination.

    • Group Size: A minimum of 12 animals to be divided into two groups (fed and fasted).

  • Housing and Acclimation:

    • House dogs individually in pens under standard laboratory conditions.

    • Allow for an acclimation period before the start of the study.

  • Study Design:

    • Randomized, parallel-group design.

    • Group 1 (Fed): Receive a single oral dose of this compound with their full daily ration of food.

    • Group 2 (Fasted): Fasted overnight prior to administration of a single oral dose of this compound.

  • Dosing:

    • Drug: this compound chewable tablets.

    • Dose: 25 mg/kg body weight.

    • Administration:

      • Fed Group: Administer the tablet at the time of feeding. Ensure the dog consumes the entire meal.

      • Fasted Group: Administer the tablet on an empty stomach.

  • Blood Sampling:

    • Collect blood samples into appropriate anticoagulant tubes at the following time points:

      • Pre-dose (0 hours)

      • 2, 4, and 8 hours post-dose

      • 1, 2, 3, 4, 7, 14, 21, 28, 42, 56, 70, 84, and 91 days post-dose.[1]

    • Process blood samples to separate plasma and store frozen until analysis.

  • Pharmacokinetic Analysis:

    • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental methods.

    • Perform statistical analysis to compare the parameters between the fed and fasted groups.

Mandatory Visualization

Food_Effect_on_Fluralaner_Absorption cluster_administration Drug Administration cluster_absorption Gastrointestinal Absorption cluster_pk_outcome Pharmacokinetic Outcome Fasted Fasted State Absorption_Low Lower Bioavailability Fasted->Absorption_Low Fed Fed State (Full Meal) Absorption_High Significantly Increased Bioavailability Fed->Absorption_High PK_Standard Standard Exposure Cmax & AUC Absorption_Low->PK_Standard PK_Enhanced Enhanced Exposure Cmax: 2.1x Higher AUC: 2.5x Higher Absorption_High->PK_Enhanced Experimental_Workflow start Start: Healthy Beagle Dogs grouping Randomization into Two Groups start->grouping fed_group Fed Group (Full Meal + 25 mg/kg this compound) grouping->fed_group fasted_group Fasted Group (25 mg/kg this compound) grouping->fasted_group blood_sampling Serial Blood Sampling (0h to 91d) fed_group->blood_sampling fasted_group->blood_sampling plasma_analysis Plasma this compound Concentration Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) plasma_analysis->pk_analysis comparison Statistical Comparison of Fed vs. Fasted Groups pk_analysis->comparison end Conclusion: Food Significantly Increases Bioavailability comparison->end

References

Validation & Comparative

A Comparative Pharmacokinetic Profile of Fluralaner in Canines and Felines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of fluralaner's absorption, distribution, metabolism, and excretion in dogs and cats for researchers and drug development professionals.

This compound, a member of the isoxazoline class of ectoparasiticides, has become a widely used agent for the control of fleas and ticks in both dogs and cats. Its prolonged duration of activity after a single dose offers a significant advantage in owner compliance and persistent efficacy. Understanding the pharmacokinetic differences of this compound between these two species is crucial for optimizing dosing regimens, ensuring safety, and guiding the development of future veterinary drug products. This guide provides a detailed comparison of the pharmacokinetic parameters of this compound in dogs and cats, supported by experimental data from peer-reviewed studies.

Key Pharmacokinetic Parameters: A Species-Specific Comparison

The pharmacokinetic profile of this compound exhibits notable differences between dogs and cats, particularly concerning the route of administration. The following tables summarize the key pharmacokinetic parameters for intravenous, topical, and oral administration in both species.

Intravenous Administration

Intravenous administration provides a baseline for understanding the fundamental distribution and elimination characteristics of a drug, independent of absorption.

ParameterDogCat
Dose (mg/kg) 12.55
t½ (days) 1511
MRT (days) 2015
Vz (L/kg) 3.1Not Reported
Cl (L/kg/day) 0.14Not Reported

t½: Half-life; MRT: Mean Residence Time; Vz: Volume of distribution during the terminal phase; Cl: Clearance.

Following intravenous administration, this compound demonstrates a long terminal half-life in both species, though it is shorter in cats (11 days) compared to dogs (15 days).[1] This is also reflected in the Mean Residence Time (MRT), which is 15 days in cats and 20 days in dogs.[1] The relatively high volume of distribution in dogs (3.1 L/kg) suggests extensive tissue distribution.

Topical Administration

Topical administration is a common route for this compound in both dogs and cats.

ParameterDog (25 mg/kg)Cat (20 mg/kg)Cat (40 mg/kg)
Cmax (ng/mL) 7277571599
Tmax (days) 7 - 63 (plateau)3 - 213 - 21
AUC(0→t) (day*ng/mL) 53,56524,11141,555
t½ (days) 17 - 2112 - 1312 - 13
Bioavailability (%) ~25~25Not Reported

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0→t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Half-life.

After topical application, this compound is readily absorbed in both dogs and cats, with a systemic bioavailability of approximately 25% in both species.[1] A key difference is observed in the plasma concentration profile. In dogs, this compound exhibits an extended plasma plateau, with maximum concentrations observed between 7 and 63 days post-administration.[1] In contrast, cats show a more defined and earlier Tmax, occurring between 3 and 21 days.[1] Although the Cmax is similar at comparable dose levels (727 ng/mL in dogs at 25 mg/kg and 757 ng/mL in cats at 20 mg/kg), the overall systemic exposure (AUC) in cats is about half that of dogs at these doses.[1] The terminal half-life after topical administration is also shorter in cats (12-13 days) compared to dogs (17-21 days).[1] These pharmacokinetic differences support the higher recommended minimum topical dose for cats (40 mg/kg) compared to dogs (25 mg/kg) to achieve a similar 12-week period of efficacy.[1]

Oral Administration

Oral administration of this compound is currently well-documented for dogs.

ParameterDog (12.5 mg/kg)Dog (25 mg/kg)Dog (50 mg/kg)Cat
Cmax (ng/mL) 79415822587Data Not Available
Tmax (days) 111Data Not Available
AUC(0→t) (day*ng/mL) 13,32227,24741,836Data Not Available
t½ (days) 12 - 1512 - 1512 - 15Reportedly longer than in dogs
Bioavailability (%) 20 - 34 (dose-dependent)20 - 34 (dose-dependent)20 - 34 (dose-dependent)Data Not Available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0→t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t½: Half-life.

In dogs, this compound is readily absorbed after oral administration, with maximum plasma concentrations typically reached within one day.[2][3][4] The half-life following oral administration in dogs is approximately 12-15 days.[2][3][4] The oral bioavailability in dogs is inversely related to the dose and ranges from 20% to 34%.[5] The presence of food significantly increases the oral absorption of this compound in dogs.[5]

For cats, detailed pharmacokinetic data following oral administration of this compound is not as readily available in the public domain. However, it has been reported that the half-life of this compound in cats after oral administration appears to be longer than in dogs.[5]

Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental designs and analytical methodologies.

Study Design for Topical and Intravenous Administration in Dogs and Cats[1]
  • Animals: The studies utilized 24 healthy young adult male and female Beagle dogs and 24 healthy young adult male and female European shorthair cats.

  • Housing: Animals were housed individually for a period post-treatment to prevent cross-contamination.

  • Dosing:

    • Topical: Dogs received topical doses of 12.5, 25, or 50 mg/kg. Cats received topical doses of 20, 40, or 80 mg/kg. The solution was applied to the skin along the dorsal line.

    • Intravenous: Dogs received a single intravenous dose of 12.5 mg/kg. Cats received a single intravenous dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected from each animal at predetermined time points for up to 112 days post-administration.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.

Study Design for Oral Administration in Dogs[2]
  • Animals: The study used 24 healthy Beagle dogs.

  • Dosing: Dogs were administered this compound as chewable tablets at doses of 12.5, 25, or 50 mg/kg.

  • Sample Collection: Plasma samples were collected for up to 112 days after treatment.

  • Analytical Method: this compound concentrations in plasma were determined using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the pharmacokinetic parameters.

Visualizing the Comparative Pharmacokinetic Workflow

The following diagram illustrates the logical workflow for a comparative pharmacokinetic study of this compound in dogs and cats.

G cluster_species Species Selection cluster_admin Route of Administration cluster_sampling Sample Collection & Analysis cluster_pk Pharmacokinetic Analysis Dog Canine Subjects Oral_Dog Oral (Dog) Dog->Oral_Dog Topical_Dog Topical (Dog) Dog->Topical_Dog IV_Dog IV (Dog) Dog->IV_Dog Cat Feline Subjects Topical_Cat Topical (Cat) Cat->Topical_Cat IV_Cat IV (Cat) Cat->IV_Cat Blood_Sampling Serial Blood Sampling Oral_Dog->Blood_Sampling Topical_Dog->Blood_Sampling IV_Dog->Blood_Sampling Topical_Cat->Blood_Sampling IV_Cat->Blood_Sampling HPLC_MSMS HPLC-MS/MS Analysis Blood_Sampling->HPLC_MSMS PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) HPLC_MSMS->PK_Parameters Comparative_Analysis Comparative Analysis (Dog vs. Cat) PK_Parameters->Comparative_Analysis

Caption: Workflow for Comparative Pharmacokinetic Analysis of this compound.

Conclusion

The pharmacokinetic profiles of this compound in dogs and cats exhibit distinct differences that are critical for informed clinical use. In general, this compound has a longer persistence in dogs compared to cats, as evidenced by a longer terminal half-life and mean residence time.[1] After topical administration, the absorption profile differs significantly, with dogs showing a prolonged plasma concentration plateau and cats a more rapid time to peak concentration.[1] These variations in pharmacokinetics underscore the importance of species-specific dosing recommendations to ensure both safety and efficacy. While extensive data is available for oral administration in dogs, a notable gap exists in the publicly available literature regarding the oral pharmacokinetics of this compound in cats. Further research in this area would be beneficial for a more complete understanding and to potentially expand the therapeutic options for this important ectoparasiticide in the feline population.

References

Synergistic Potential and Comparative Efficacy of Fluralaner in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

The combination of fluralaner with other antiparasitic compounds, most notably moxidectin, represents a significant advancement in veterinary medicine, offering broad-spectrum protection against a wide range of ecto- and endoparasites. This guide provides a comprehensive comparison of the performance of this compound in combination therapies, with a focus on its synergistic potential with moxidectin. The information is intended for researchers, scientists, and drug development professionals, with detailed experimental data, protocols, and mechanistic diagrams to support further investigation.

This compound and Moxidectin: A Synergistic Combination for Broad-Spectrum Parasite Control

This compound, an isoxazoline class insecticide and acaricide, is a potent inhibitor of the arthropod nervous system. Its primary mechanism of action involves the antagonism of ligand-gated chloride channels, specifically GABA (gamma-aminobutyric acid) and glutamate receptors.[1] This leads to uncontrolled neuronal activity, paralysis, and death of the parasite. Moxidectin, a macrocyclic lactone, also targets the parasite's nervous system by binding to glutamate-gated and GABA-gated chloride channels, but at a different site than isoxazolines.[1] This binding results in the hyperpolarization of nerve and muscle cells, leading to paralysis and death of the parasite.[1]

The combination of this compound and moxidectin provides a comprehensive approach to parasite control, targeting both external (fleas, ticks) and internal (heartworms, intestinal worms) parasites.[2] While the term "synergy" implies an effect greater than the sum of the individual components, the available literature primarily highlights the complementary nature of their mechanisms of action, resulting in a broader spectrum of activity.

Comparative Efficacy Against Ectoparasites

Clinical studies have consistently demonstrated the high efficacy of the this compound-moxidectin combination against common ectoparasites in cats.

Table 1: Efficacy of this compound + Moxidectin vs. Fipronil + (S)-methoprene against Ctenocephalides felis (Fleas) in Cats

Treatment GroupDay 2Day 58Day 93
This compound + Moxidectin 100%99.7%100%
Fipronil + (S)-methoprene Not Reported30.6% - 65.6% (range)Not Reported
Control (Untreated) 0%0%0%
(Data sourced from Fisara et al., 2019)[3][4][5]

Table 2: Efficacy of this compound + Moxidectin vs. Fipronil against Ticks (Ixodes ricinus and Rhipicephalus sanguineus) in Cats

Treatment GroupWeek 2Week 8Week 12
This compound + Moxidectin (% tick-free cats) >97%>97%94.1%
Fipronil (% tick-free cats) Not Reported<90%92.2%
(Data sourced from Rohdich et al., 2018)[6][7]
Efficacy Against Other Parasites

The combination has also shown high efficacy against other parasites. A single topical application of this compound plus moxidectin was 100% effective in reducing mean mite counts of Otodectes cynotis (ear mites) in cats by day 28.[8][9] Furthermore, this combination is indicated for the prevention of heartworm disease (Dirofilaria immitis) and the treatment of intestinal roundworm (Toxocara cati) and hookworm (Ancylostoma tubaeforme) infections.[1]

Experimental Protocols

Flea Efficacy Study (adapted from Fisara et al., 2019)[3][4][5]
  • Animals: Thirty healthy adult domestic shorthair cats.

  • Housing: Individually housed in a controlled environment.

  • Acclimation: Acclimated for at least 7 days before the start of the study.

  • Randomization: Randomized into three groups of ten cats each.

  • Treatment Groups:

    • Group A: Untreated control.

    • Group B: Single topical application of this compound (40 mg/kg) and moxidectin (2 mg/kg).

    • Group C: Three monthly topical applications of fipronil and (S)-methoprene.

  • Infestation: Cats were infested with approximately 100 unfed adult Ctenocephalides felis on days -2, 7, 14, 28, 42, 56, 70, and 84.

  • Flea Counts: Fleas were removed and counted 48 hours after treatment and after each subsequent infestation.

  • Efficacy Calculation: Efficacy was calculated using the formula: Efficacy (%) = 100 × (Mc - Mt) / Mc, where Mc is the geometric mean number of live fleas on control cats and Mt is the geometric mean number of live fleas on treated cats.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Infestation Phase cluster_post Post-Treatment Assessment acclimation Acclimation (≥7 days) randomization Randomization (n=30) acclimation->randomization treatment Day 0: Treatment Application Group A: Control Group B: this compound + Moxidectin Group C: Fipronil + (S)-methoprene randomization->treatment infestation Repeated Flea Infestations (Days -2 to 84) treatment->infestation flea_counts Flea Counts (48h post-treatment/infestation) infestation->flea_counts efficacy Efficacy Calculation flea_counts->efficacy

Flea Efficacy Experimental Workflow

Signaling Pathways and Mechanism of Action

The distinct yet complementary mechanisms of action of this compound and moxidectin contribute to the broad-spectrum efficacy of their combination. Both compounds act on ligand-gated chloride channels in the nervous system of parasites, leading to paralysis and death.

G cluster_this compound This compound Action cluster_moxidectin Moxidectin Action cluster_parasite Parasite This compound This compound gaba_r GABA Receptor This compound->gaba_r antagonizes glut_r_f Glutamate Receptor This compound->glut_r_f antagonizes cl_channel_f Chloride Channel Blockage gaba_r->cl_channel_f blocks Cl- influx glut_r_f->cl_channel_f blocks Cl- influx hyperexcitation Hyperexcitation & Paralysis cl_channel_f->hyperexcitation leads to death Parasite Death hyperexcitation->death moxidectin Moxidectin glut_r_m Glutamate Receptor moxidectin->glut_r_m binds to gaba_r_m GABA Receptor moxidectin->gaba_r_m binds to cl_channel_m Chloride Channel Opening glut_r_m->cl_channel_m opens Cl- channel gaba_r_m->cl_channel_m opens Cl- channel hyperpolarization Hyperpolarization & Paralysis cl_channel_m->hyperpolarization leads to hyperpolarization->death

Mechanism of Action of this compound and Moxidectin

This compound in Combination with Other Compounds

The safety and efficacy of this compound have also been evaluated in combination with other compounds. Concurrent administration of oral this compound with milbemycin oxime and praziquantel in dogs was found to be well-tolerated, with no adverse events attributed to the concurrent use.[10][11] This suggests the potential for developing further combination products incorporating this compound for even broader parasite coverage.

Conclusion

The combination of this compound and moxidectin offers a highly effective, long-lasting, and broad-spectrum solution for parasite control in cats. While the specific synergistic interactions require further elucidation through studies comparing the combination to monotherapies, the complementary mechanisms of action provide a clear rationale for their combined use. The favorable safety profile of this compound, even when used concurrently with other parasiticides, underscores its potential as a cornerstone component in future combination therapies for companion animals. Further research into the molecular interactions of these compounds could pave the way for the development of even more effective and targeted antiparasitic treatments.

References

S-Fluralaner Demonstrates Superior Insecticidal Potency Over R-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the enantiomers of the insecticide Fluralaner reveals that the S-enantiomer exhibits significantly greater insecticidal activity compared to its R-enantiomer counterpart. This difference in potency is attributed to a more favorable binding affinity of the S-enantiomer to the insect γ-aminobutyric acid (GABA) receptor, a critical target for isoxazoline insecticides.

This compound, a member of the isoxazoline class of insecticides and acaricides, possesses a chiral center, resulting in the existence of two stereoisomers: S-(+)-fluralaner and R-(-)-fluralaner. Recent studies have focused on elucidating the differential bioactivity of these enantiomers, with findings indicating that the S-enantiomer is the primary contributor to the compound's insecticidal efficacy.

Comparative Insecticidal Activity

Quantitative bioassays consistently demonstrate the superior performance of the S-enantiomer against various insect pests. A key study highlighted that S-fluralaner was 33 to 39 times more active than the R-enantiomer against the rice striped stem borer (Chilo suppressalis) and the small brown planthopper (Laodelphax striatellus).[1][2] This substantial difference in activity underscores the stereoselectivity of the target site interaction.

Table 1: Comparative Toxicity of this compound Enantiomers against Agricultural Pests
CompoundTarget PestLC50 (mg/L)Potency Ratio (R/S)Reference
S-FluralanerChilo suppressalis0.2339.1Zhang et al., 2020
R-FluralanerChilo suppressalis8.99Zhang et al., 2020
S-FluralanerLaodelphax striatellus0.1532.7Zhang et al., 2020
R-FluralanerLaodelphax striatellus4.90Zhang et al., 2020

Mechanism of Differential Activity: GABA Receptor Binding

The enhanced insecticidal activity of the S-enantiomer is rooted in its molecular interaction with the insect GABA receptor. This compound functions as a non-competitive antagonist of this receptor, blocking the influx of chloride ions and leading to hyperexcitation, paralysis, and eventual death of the insect.

Molecular docking studies have revealed that the S-enantiomer has a greater binding affinity for the GABA receptor compared to the R-enantiomer. The binding energy for S-fluralaner has been calculated to be -6.90 kcal/mol, indicating a more stable and favorable interaction with the receptor's binding site.[1][2]

G cluster_pathway Mechanism of this compound Action cluster_disruption Disruption by this compound Enantiomers GABA GABA Neurotransmitter GABAR Insect GABA Receptor (Chloride Channel) GABA->GABAR Binds to Cl_ion Chloride Ions (Cl-) GABAR->Cl_ion Opens Channel for Neuron Neuron Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Neuron->Hyperpolarization Cl_ion->Neuron Influx into Normal_Signal Normal Nerve Signal Transmission Hyperpolarization->Normal_Signal Inhibits S_this compound S-Fluralaner Binding_Site GABA Receptor Binding Site S_this compound->Binding_Site High Affinity Binding (-6.90 kcal/mol) R_this compound R-Fluralaner R_this compound->Binding_Site Low Affinity Binding Blocked_Channel Blocked Chloride Channel Binding_Site->Blocked_Channel Blocks Hyperexcitation Hyperexcitation & Paralysis Blocked_Channel->Hyperexcitation Leads to

Caption: Signaling pathway of GABA and the disruptive action of this compound enantiomers.

Experimental Protocols

The comparative insecticidal activities of the S- and R-enantiomers of this compound were determined using a rice stem-soaking bioassay.

Test Organisms:

  • Chilo suppressalis (rice striped stem borer)

  • Laodelphax striatellus (small brown planthopper)

Methodology:

  • Preparation of Test Solutions: The S- and R-enantiomers of this compound were individually dissolved in a suitable solvent to create a series of graded concentrations.

  • Bioassay:

    • For Chilo suppressalis, rice stems were soaked in the respective test solutions for a defined period.

    • For Laodelphax striatellus, rice seedlings were immersed in the test solutions.

  • Exposure: Third-instar larvae of C. suppressalis and adult L. striatellus were introduced to the treated rice stems/seedlings.

  • Mortality Assessment: The number of dead insects was recorded after 48-72 hours of exposure.

  • Data Analysis: The lethal concentration 50 (LC50) values were calculated using probit analysis.

G cluster_workflow Bioassay Experimental Workflow A Preparation of S- and R-Fluralaner Stock Solutions B Serial Dilution to Graded Concentrations A->B C Rice Stem/Seedling Soaking B->C D Introduction of Test Insects C->D E Incubation (48-72 hours) D->E F Mortality Assessment E->F G LC50 Calculation (Probit Analysis) F->G

Caption: Workflow for determining the insecticidal activity of this compound enantiomers.

Conclusion

The evidence strongly indicates that the insecticidal activity of this compound is primarily driven by the S-enantiomer. The significant difference in biological activity between the two enantiomers highlights the importance of stereochemistry in the design and development of effective and potentially more environmentally targeted pesticides. The higher binding affinity of S-fluralaner to the insect GABA receptor provides a clear molecular basis for its superior insecticidal potency. These findings are crucial for researchers and professionals in the field of drug development and pest management, suggesting that the use of the pure S-enantiomer could offer a more potent and refined approach to insect control.

References

A Comparative Guide to the Validation of Analytical Methods for Fluralaner Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection of Fluralaner residues in various biological matrices. The information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for their specific needs. The data presented is compiled from peer-reviewed studies and regulatory documents, offering a comprehensive overview of method performance and experimental protocols.

This compound, a member of the isoxazoline class of parasiticides, is widely used in veterinary medicine to control flea and tick infestations in companion animals and poultry.[1][2][3][4][5] Its systemic action and long-lasting efficacy necessitate reliable analytical methods to monitor its residues in animal-derived products and to conduct pharmacokinetic studies.[2][3][6][7]

Mechanism of Action

This compound functions as a potent inhibitor of the arthropod nervous system. It acts as a non-competitive antagonist of both gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels.[1][4][8] This dual inhibition disrupts neurotransmission, leading to hyperexcitation, paralysis, and ultimately the death of the target ectoparasites.[5] The high selectivity of this compound for insect and acarid neuronal receptors over those of mammals contributes to its wide margin of safety in treated animals.[3]

GABA GABA Receptor GABA-gated Cl- Channel Glutamate-gated Cl- Channel GABA->Receptor:f0 Binds Glutamate Glutamate Glutamate->Receptor:f1 Binds Chloride_ion Cl- Receptor->Chloride_ion Opens Channel p1 Chloride_ion->p1 Influx This compound This compound This compound->Receptor Blocks Neuron_Hyperpolarization Neuron Hyperpolarization (Inhibition) p1->Neuron_Hyperpolarization leads to Paralysis_Death Paralysis & Death Neuron_Hyperpolarization->Paralysis_Death

Caption: Mode of Action of this compound on Insect Neuronal Signaling.

Comparative Analysis of Validated Analytical Methods

The most common analytical techniques for this compound residue detection are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods have been validated in a variety of matrices, including animal plasma, tissues, and eggs.

Table 1: Comparison of Validated Analytical Methods for this compound Residue Detection

Method Matrix Linearity Range Recovery (%) Precision (%RSD) LOD LOQ Reference
RP-HPLCBulk and Liquid Dosage Form10-90 µg/mL100.060.152 µg/mL6 µg/mL[9]
LC-MS/MSChicken Tissues (Liver, Kidney, Muscle, Skin/Fat)5-360 µg/kgNot SpecifiedNot SpecifiedNot Specified5-40 µg/kg[10]
LC-MS/MSChicken Eggs400-2400 µg/kgNot SpecifiedNot SpecifiedNot Specified400 µg/kg[10]
UPLC-MS/MSHen Egg Albumen0.002-1 µg/g79.5-96.55.9-11.40.002 µg/g0.005 µg/g[11]
UPLC-MS/MSHen Egg Yolk0.001-20 µg/g95.9-124.51.5-11.90.001 µg/g0.005 µg/g[11]
LC-MS/MSAnimal-derived Matrices (general)Not Specified71.1-109.2<11.9 (intra-day), <11.7 (inter-day)5.0 µg/kgNot Specified[12]
HPLC-MS/MSDog Plasma10.0-2500 ng/mLNot SpecifiedNot SpecifiedNot Specified10.0 ng/mL[6][7]
UHPLC-MS/MSLaying Hen, Human, Canine, and Feline PlasmaNot Specified85-991.66-14.97Not Specified1 ng/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of typical experimental protocols for the determination of this compound residues.

1. RP-HPLC for Bulk and Liquid Dosage Forms

  • Sample Preparation: A standard stock solution is prepared by dissolving this compound in a suitable solvent. This is further diluted with the mobile phase to achieve the desired concentration. The solution is filtered through a 0.45 µm membrane filter and sonicated for degassing.[9]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile and 0.1% Formic acid in water (70:30 v/v).[9]

    • Flow Rate: 1 mL/min.[9]

    • Column Temperature: 40°C.[9]

    • Injection Volume: 20 µL.[9]

    • Detection: UV at 265 nm.[9]

2. LC-MS/MS for Animal Tissues and Eggs

  • Sample Preparation (General Workflow):

    • Homogenization: Tissue or egg samples are homogenized.

    • Extraction: this compound is extracted from the matrix using an organic solvent, typically acetonitrile.

    • Clean-up: A solid-phase extraction (SPE) step, often with hydrophilic-lipophilic balance (HLB) cartridges, is employed to remove matrix interferences.[12]

    • Reconstitution: The eluate is evaporated and reconstituted in the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) is used for separation.[10][11][12][13]

    • Column: A C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid, is typical.[9][13]

    • Mass Spectrometry: A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity.[10][11][12][13]

Sample Sample Collection (Tissue, Egg, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Clean-up Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General Experimental Workflow for this compound Residue Analysis by LC-MS/MS.

Conclusion

A range of validated analytical methods is available for the quantification of this compound residues in diverse matrices. LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for residue monitoring in animal-derived food products and for pharmacokinetic studies where low concentrations are expected.[6][7][10][11][12][13] RP-HPLC with UV detection provides a simpler and more accessible alternative for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are present.[9] The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. The data and protocols summarized in this guide provide a solid foundation for researchers to select and implement a suitable analytical strategy for this compound residue analysis.

References

Fluralaner Demonstrates Superior Efficacy Over Permethrin Against Resistant Fly Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that fluralaner, a member of the isoxazoline class of insecticides, exhibits significantly higher efficacy against permethrin-resistant strains of house flies (Musca domestica) and horn flies (Haematobia irritans) compared to the pyrethroid insecticide permethrin. This guide provides a detailed comparison of the two compounds, summarizing key experimental findings, methodologies, and the underlying mechanisms of action and resistance.

This document is intended for researchers, scientists, and drug development professionals working in the field of ectoparasite control. The data presented herein is compiled from peer-reviewed studies and aims to provide an objective comparison to inform future research and development strategies.

Executive Summary

The widespread use of pyrethroids, such as permethrin, for fly control has led to the development of significant resistance in target populations, compromising their effectiveness. This compound, with its novel mode of action targeting glutamate-gated and GABA-gated chloride channels, presents a promising alternative. Experimental data consistently demonstrates that this compound is not only potent against susceptible fly strains but also maintains high efficacy against strains that have developed resistance to permethrin.

Comparative Efficacy Data

The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values of this compound and permethrin against various strains of house flies and horn flies, including both susceptible and resistant populations. The data is primarily sourced from a key comparative study by Burgess et al. (2020)[1][2][3].

Topical Application: House Fly (Musca domestica)

The topical application bioassays demonstrate the amount of insecticide required to kill 50% of the test population (LD50) when applied directly to the fly.

Fly StrainInsecticideLD50 (ng/fly)Resistance Ratio (RR) vs. Susceptible Strain
Susceptible (NIU) Permethrin17.0-
This compound180-
Permethrin-Resistant (KS17) Permethrin>5,000>294
This compound1150.64
Permethrin-Resistant (USDA-R) Permethrin42025
This compound46.30.26
Permethrin-Resistant (USDA-mixed) Permethrin3,080181
This compound1150.64
Permethrin-Resistant (PA-mixed) Permethrin71942
This compound1270.71

Data sourced from Burgess et al. (2020)[1][2][3]. Resistance Ratios (RR) are calculated relative to the susceptible NIU strain for each insecticide.

Topical Application: Horn Fly (Haematobia irritans)
Fly StrainInsecticideLD50 (ng/fly) at 24h
Susceptible Permethrin1.8
This compound0.8

Data sourced from Burgess et al. (2020). This study highlights that this compound is more than twice as toxic as permethrin to susceptible horn flies at 24 hours post-treatment[1].

Mechanisms of Action and Resistance

The differing modes of action between this compound and permethrin are central to this compound's efficacy against permethrin-resistant strains.

Permethrin is a sodium channel modulator. It binds to voltage-gated sodium channels in the nerve cells of insects, forcing them to remain open for longer than usual. This leads to hyperexcitability of the nervous system, paralysis, and eventual death of the fly. Resistance to permethrin in flies is primarily attributed to two mechanisms:

  • Target-site insensitivity (kdr): Mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of permethrin to its target site.

  • Metabolic resistance: Increased activity of detoxification enzymes, particularly cytochrome P450 monooxygenases, leads to more rapid breakdown and excretion of the insecticide.

This compound belongs to the isoxazoline class of insecticides and acts as an antagonist of glutamate-gated and GABA-gated chloride channels in the nervous system of insects[4][5]. By blocking these channels, this compound prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death. This mode of action is distinct from that of pyrethroids.

While resistance to this compound has been induced in laboratory settings, the primary mechanisms identified are:

  • Metabolic resistance: Similar to permethrin resistance, increased activity of cytochrome P450 enzymes can contribute to this compound detoxification[4][5].

  • Decreased cuticular penetration: Changes in the fly's cuticle can reduce the rate at which this compound is absorbed.

Crucially, the mechanisms conferring high-level resistance to permethrin, such as kdr mutations, do not confer cross-resistance to this compound. This is why this compound remains highly effective against permethrin-resistant fly populations.

Experimental Protocols

The data presented in this guide were generated using standardized bioassay protocols. The following is a detailed description of the typical methodologies employed in these studies.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) through direct contact.

1. Fly Rearing and Preparation:

  • House fly and horn fly colonies are maintained in a laboratory setting under controlled conditions of temperature, humidity, and photoperiod.

  • Adult flies of a specific age (typically 3-6 days old) and sex (usually females) are selected for testing to ensure uniformity.

  • Flies are briefly anesthetized using carbon dioxide or chilling to facilitate handling.

2. Insecticide Dilution:

  • Technical grade insecticide is dissolved in a suitable solvent, typically acetone, to create a stock solution.

  • A series of serial dilutions are prepared from the stock solution to create a range of concentrations to be tested.

3. Application:

  • A micro-applicator is used to apply a precise volume (usually 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized fly[6][7][8][9].

  • A control group of flies is treated with the solvent alone.

4. Observation and Data Analysis:

  • Treated flies are placed in observation containers with access to food and water.

  • Mortality is assessed at specific time points, typically 24 and 48 hours after application[1].

  • The LD50 values and their 95% confidence intervals are calculated using probit analysis[6].

Oral Bioassay

This method is used to determine the concentration of an insecticide in a food source that is lethal to 50% of the test population (LC50).

1. Fly Preparation:

  • Similar to the topical bioassay, flies of a standardized age and sex are used.

  • Flies are typically starved for a short period before the assay to encourage feeding.

2. Insecticide-Treated Diet Preparation:

  • The insecticide is mixed into a palatable food source, such as a sugar solution or a solid bait[10].

  • A range of concentrations is prepared, along with a control diet containing no insecticide.

3. Exposure:

  • A known number of flies are placed in a container with the treated diet.

  • The duration of exposure to the treated diet is standardized.

4. Observation and Data Analysis:

  • After the exposure period, flies are provided with an untreated food source.

  • Mortality is recorded at set intervals (e.g., 24 and 48 hours).

  • The LC50 values and their 95% confidence intervals are calculated using probit analysis[10].

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in insecticide action and resistance.

G cluster_permethrin Permethrin Action and Resistance Permethrin Permethrin Na_Channel Voltage-Gated Sodium Channel Permethrin->Na_Channel Binds and keeps open P450 Cytochrome P450s Permethrin->P450 Detoxification Hyperexcitation Hyperexcitation Na_Channel->Hyperexcitation Prolonged Na+ influx kdr kdr Mutation (Target-Site Insensitivity) Na_Channel->kdr Resistance Mechanism Paralysis Paralysis Death Death Metabolites Inactive Metabolites P450->Metabolites

Permethrin's mechanism of action and resistance pathways.

G cluster_this compound This compound Action and Resistance This compound This compound GABA_Glu_Channels GABA and Glutamate-Gated Chloride Channels This compound->GABA_Glu_Channels Blocks channel P450_F Cytochrome P450s This compound->P450_F Detoxification Penetration Decreased Cuticular Penetration This compound->Penetration Resistance Mechanism Hyperexcitation Hyperexcitation GABA_Glu_Channels->Hyperexcitation Inhibits Cl- influx Paralysis Paralysis Death Death Metabolites_F Inactive Metabolites P450_F->Metabolites_F

This compound's mechanism of action and resistance pathways.

G cluster_workflow Topical Bioassay Experimental Workflow A Fly Rearing (3-6 day old females) B Anesthetize Flies (CO2 or chilling) A->B D Topical Application (0.5-1.0 µL to thorax) B->D C Prepare Insecticide Serial Dilutions C->D E Incubation (24-48 hours) D->E F Mortality Assessment E->F G Data Analysis (Probit - LD50) F->G

A generalized workflow for a topical insecticide bioassay.

Conclusion

References

A Comparative Analysis of Oral versus Topical Fluralaner Administration in Canines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of pharmacokinetic, pharmacodynamic, and efficacy data for veterinary researchers and drug development professionals.

Fluralaner, a member of the isoxazoline class of parasiticides, has become a cornerstone in the management of flea and tick infestations in dogs.[1] Available in both oral and topical formulations, the choice of administration route can significantly impact the pharmacokinetic profile and subsequent efficacy of the drug. This guide provides a detailed comparison of oral and topical this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Routes

The systemic absorption and distribution of this compound differ notably between oral and topical administration, influencing its onset of action and duration of efficacy.

Following a single oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached within one day.[2] The bioavailability of the oral formulation is significantly enhanced when administered with food, leading to a 2.5-fold increase in the area under the concentration-time curve (AUC) and a 2.1-fold increase in Cmax compared to fasted dogs.[3] Once absorbed, this compound exhibits a long elimination half-life of 12-15 days, a mean residence time of 15-20 days, a relatively high apparent volume of distribution (3.1 L/kg), and low clearance (0.14 L/kg/day).[2][4] These pharmacokinetic characteristics contribute to its prolonged period of activity against ectoparasites.[2]

In contrast, topical administration results in a slower absorption profile. This compound is readily absorbed from the application site into the skin, underlying tissues, and bloodstream.[5][6] Plasma concentrations show an extended plateau between approximately day 7 and day 63 post-administration, with individual peak concentrations observed within this timeframe.[5][6] Despite the slower initial absorption, quantifiable plasma concentrations are maintained for over 12 weeks.[5][6] The terminal plasma half-life following topical administration is reported to be between 17 and 21 days.[7]

Table 1: Comparative Pharmacokinetic Parameters of Oral and Topical this compound in Dogs

ParameterOral Administration (25 mg/kg)Topical Administration (25 mg/kg)
Time to Maximum Concentration (Tmax) ~ 1 day[2]~ 7 - 63 days[5][6]
Maximum Concentration (Cmax) Significantly higher in fed vs. fasted dogs[3]Lower than oral administration[5]
Area Under the Curve (AUC) Significantly higher in fed vs. fasted dogs[3]Approximately half that of oral administration[5]
Elimination Half-Life (t½) 12 - 15 days[2]17 - 21 days[7]
Systemic Bioavailability Increased with food[3]~25%[5]

Efficacy Against Ectoparasites: A Unified Outcome

Despite the differences in their pharmacokinetic profiles, both oral and topical this compound demonstrate high and persistent efficacy against fleas (Ctenocephalides felis) and various tick species for up to 12 weeks.[1][8]

A single oral dose of this compound leads to a rapid onset of activity, with flea efficacy detectable within two hours of administration.[1][8] Efficacy against fleas reaches 98-100% within 8-24 hours after infestation.[1] Similarly, a single topical application provides ≥99% efficacy against fleas for 12 weeks.[1] Both administration routes have been shown to be 100% effective in preventing the transmission of Dipylidium caninum (tapeworm) from infected fleas to dogs for up to 12 weeks.[1]

In field studies treating sarcoptic mange (Sarcoptes scabiei var. canis), both oral and topical this compound demonstrated high efficacy. At day 28, the efficacy was 94.4% for oral and 95.7% for topical administration, with both reaching 100% efficacy by days 56 and 84 after a single dose.[7]

Table 2: Efficacy of Oral and Topical this compound Against Sarcoptic Mange in Dogs

Treatment GroupEfficacy on Day 28Efficacy on Day 56Efficacy on Day 84
Oral this compound 94.4%[7]100%[7]100%[7]
Topical this compound 95.7%[7]100%[7]100%[7]

Experimental Protocols

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following a single oral or topical administration in dogs.

Methodology:

  • Animals: Healthy Beagle dogs are typically used in these studies.[2][6]

  • Housing: Animals are housed individually to prevent cross-contamination.[2]

  • Dosing:

    • Oral Administration: this compound is administered as a chewable tablet at a specified dose (e.g., 25 mg/kg body weight). In food-effect studies, one group of dogs is fasted overnight prior to and for a period after dosing, while the other group is fed a meal around the time of administration.[3]

    • Topical Administration: A solution of this compound is applied directly to the skin at the base of the skull at a specified dose (e.g., 25 mg/kg body weight).[5]

  • Blood Sampling: Blood samples are collected from the jugular vein or other suitable vein at multiple time points post-administration (e.g., pre-dose, and at various intervals up to 112 days).[2][6]

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. This compound concentrations in the plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2][6]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[2][6]

Efficacy Studies (Flea Infestation Model)

Objective: To evaluate the efficacy of this compound against adult cat fleas (Ctenocephalides felis) on dogs.

Methodology:

  • Animals: Healthy dogs of a suitable breed and weight are used.

  • Acclimation: Dogs are acclimated to individual housing and study conditions.

  • Flea Infestation: Each dog is infested with a specific number of unfed adult fleas (e.g., 100 fleas) at various time points before and after treatment.

  • Treatment: Dogs are randomly allocated to treatment groups (oral this compound, topical this compound, or a placebo/negative control). This compound is administered according to the recommended dose.

  • Flea Counts: At specified time points after infestation (e.g., 4, 8, 12, 24 hours), the number of live fleas on each dog is counted by combing the entire coat.

  • Efficacy Calculation: Efficacy is calculated for each time point using the following formula: Efficacy (%) = 100 × (Mc - Mt) / Mc Where Mc is the geometric mean number of live fleas on the control group dogs, and Mt is the geometric mean number of live fleas on the treated group dogs.

Mechanism of Action: A Neurological Assault

This compound exerts its parasiticidal activity by acting as a potent inhibitor of the arthropod nervous system.[9][10] It non-competitively antagonizes both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GABACls and GluCls).[4][10] This binding blocks the influx of chloride ions into the nerve cells, leading to hyperexcitation, paralysis, and ultimately the death of the insect or acarine.[10] this compound exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to their mammalian counterparts, which accounts for its favorable safety profile in dogs.[10]

Fluralaner_Mechanism_of_Action cluster_synapse Synaptic Cleft GABA_Receptor GABA-gated Cl- Channel Cl- Chloride_Influx Chloride Ion Influx GABA_Receptor:port->Chloride_Influx Allows Glutamate_Receptor Glutamate-gated Cl- Channel Cl- Glutamate_Receptor:port->Chloride_Influx Allows GABA GABA GABA->GABA_Receptor Binds Glutamate Glutamate Glutamate->Glutamate_Receptor Binds This compound This compound This compound->GABA_Receptor Blocks This compound->Glutamate_Receptor Blocks Hyperexcitation Hyperexcitation & Paralysis Death Parasite Death Hyperexcitation->Death

Caption: this compound's mechanism of action on parasite nerve channels.

Experimental Workflow: From Administration to Analysis

The evaluation of this compound's properties follows a structured experimental workflow, from initial drug administration to the final analysis of its effects.

Experimental_Workflow cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro / Analytical Phase cluster_output Output Animal_Selection Animal Selection & Acclimation Dosing Drug Administration (Oral or Topical) Animal_Selection->Dosing Sample_Collection Blood/Tissue Sample Collection Dosing->Sample_Collection Efficacy_Assessment Ectoparasite Counts Dosing->Efficacy_Assessment Sample_Processing Plasma/Tissue Processing Sample_Collection->Sample_Processing Data_Analysis Pharmacokinetic & Efficacy Data Analysis Efficacy_Assessment->Data_Analysis Analytical_Quantification HPLC-MS/MS Analysis Sample_Processing->Analytical_Quantification Analytical_Quantification->Data_Analysis Results Comparative Results & Conclusions Data_Analysis->Results

Caption: A typical experimental workflow for this compound evaluation.

References

Unveiling the Safety Profile of Fluralaner in MDR1-Deficient Collie Dogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature and experimental data reveals that fluralaner, the active ingredient in Bravecto®, is well-tolerated in collie dogs with the MDR1 (multi-drug resistance) gene mutation. This guide provides a detailed comparison of the safety of this compound with other ectoparasiticides in this sensitive canine population, supported by experimental protocols and quantitative data.

The MDR1 gene, also known as the ABCB1 gene, codes for P-glycoprotein, a crucial transporter protein that plays a vital role in limiting the entry of certain drugs into the central nervous system.[1][2] Dogs with a mutation in this gene may be at an increased risk of neurotoxicity from several common medications.[3] This has raised concerns among veterinarians and dog owners regarding the safety of various parasiticides in affected breeds, most notably collies.

This compound: A High Margin of Safety in MDR1-Deficient Collies

A pivotal study conducted by Walther et al. (2014) specifically investigated the safety of this compound in collies homozygous for the MDR1 mutation.[4][5] The study was designed to assess the safety of the product at a significant overdose.

Key Findings:

  • No adverse events: Even at three times the highest expected clinical dose (168 mg/kg), no adverse events related to the treatment were observed in the this compound-treated group.[4][5]

  • Thorough clinical monitoring: The dogs were closely monitored for 28 days following treatment, with frequent clinical assessments, especially during the period of maximum expected plasma concentration of the drug.[4]

This robust safety profile suggests that this compound is a suitable ectoparasiticide for dogs with the MDR1 mutation.

Comparative Safety of Alternative Ectoparasiticides

To provide a comprehensive overview, the safety of this compound is compared with other commonly used ectoparasiticides in MDR1-deficient dogs.

EctoparasiticideActive IngredientStudy Dosage in MDR1-Deficient DogsObserved Effects in MDR1-Deficient DogsCitation(s)
Bravecto® This compound168 mg/kg (3x max. dose), single oral administrationNo adverse events observed.[4][5]
Revolution® SelamectinUp to 40 mg/kg topical (3-7x recommended dose); 15 mg/kg oralNo adverse drug reactions reported at these doses.[6][7]
Interceptor® Milbemycin Oxime5 mg/kg (10x recommended dose), single oral administrationMild, transient depression.[8][9]
10 mg/kg (20x recommended dose), single oral administrationMild, transient depression and ataxia.[8][9]
Ivermectin-based products Ivermectin>100-120 µg/kg oralMild neurological toxicity (mydriasis, ataxia, depression). Considered unsafe at high doses for mange treatment. Safe at low doses for heartworm prevention (6-12 µg/kg).[6][10]

Experimental Protocols

This compound Safety Study in MDR1-Deficient Collies (Walther et al., 2014)
  • Animals: Sixteen healthy adult collie dogs confirmed to be homozygous for the MDR1 gene mutation (MDR1-/-).

  • Study Design: A randomized, controlled, single-administration study.

    • Treatment Group (n=8): Received a single oral dose of this compound at 168 mg/kg body weight.

    • Control Group (n=8): Sham-dosed.

  • Observation Period: All dogs were observed for 28 days post-treatment.

  • Clinical Assessments: General health was observed daily. Detailed clinical examinations were performed at 2, 4, 6, 8, 10, 24, 48, and 72 hours, and then weekly. Observations focused on, but were not limited to, signs of neurotoxicity such as ataxia, tremors, and seizures.

  • Pharmacokinetics: Blood samples were collected to determine the plasma concentration of this compound.[5]

Selamectin Safety in Ivermectin-Sensitive Collies
Milbemycin Oxime Safety in Ivermectin-Sensitive Collies (Tranquilli et al., 1991)
  • Animals: Fifteen collie dogs previously identified as being sensitive to ivermectin.

  • Study Design: Dogs were randomly allocated to three groups.

    • Group 1 (n=5): Received milbemycin oxime at 5 mg/kg (10 times the recommended dose).

    • Group 2 (n=5): Received milbemycin oxime at 10 mg/kg (20 times the recommended dose).

    • Control Group (n=5): Untreated.

  • Observation Period: Dogs were observed for signs of toxicosis for 4 days post-treatment.

  • Clinical Assessments: Dogs were examined for signs of depression, ataxia, mydriasis, and salivation.

Visualizing the Science: Signaling Pathways and Experimental Workflow

To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.

Fluralaner_Safety_Study_Workflow cluster_screening Screening & Allocation cluster_treatment Treatment Phase cluster_observation Observation & Data Collection (28 Days) cluster_results Results s1 16 MDR1 -/- Collies s2 Random Allocation s1->s2 t1 Group 1 (n=8) This compound (168 mg/kg) s2->t1 t2 Group 2 (n=8) Control (Sham-dosed) s2->t2 o1 Daily Health Checks t1->o1 t2->o1 o2 Detailed Clinical Exams (2, 4, 6, 8, 10, 24, 48, 72 hrs, weekly) o1->o2 o3 Plasma this compound Concentration Monitoring o2->o3 r1 No Adverse Events in this compound Group o3->r1

Caption: Experimental workflow for the this compound safety study in MDR1-deficient collies.

P_Glycoprotein_Function cluster_normal Normal Dog (Functional MDR1 Gene) cluster_mutant MDR1-Deficient Dog (Mutated MDR1 Gene) n_bbb Blood-Brain Barrier n_pgp P-glycoprotein (Active) n_bbb->n_pgp Efflux n_brain Central Nervous System n_bbb->n_brain Limited Entry n_drug Drug (P-gp Substrate) n_pgp->n_drug Pumped out n_drug->n_bbb m_bbb Blood-Brain Barrier m_pgp P-glycoprotein (Non-functional) m_bbb->m_pgp m_brain Central Nervous System m_bbb->m_brain Increased Entry m_tox m_tox m_brain->m_tox Potential Neurotoxicity m_drug Drug (P-gp Substrate) m_drug->m_bbb

Caption: Role of P-glycoprotein at the blood-brain barrier in normal vs. MDR1-deficient dogs.

Fluralaner_Mechanism cluster_neuron Invertebrate Neuron f This compound gaba_r GABA-gated Chloride Channel f->gaba_r Antagonizes glut_r Glutamate-gated Chloride Channel f->glut_r Antagonizes cl_influx Chloride Ion Influx Blocked gaba_r->cl_influx glut_r->cl_influx paralysis Paralysis & Death of Parasite cl_influx->paralysis

Caption: this compound's mechanism of action on invertebrate neurons.

Conclusion

Based on a thorough review of the available scientific evidence, this compound demonstrates a high margin of safety for use in collie dogs with the MDR1 mutation. The pivotal safety study by Walther et al. (2014) provides strong, direct evidence of its tolerability even at significant overdose. In comparison, while other macrocyclic lactones like selamectin and milbemycin oxime are generally considered safe at recommended heartworm prevention doses, they have shown the potential for neurotoxicity at higher, off-label doses in MDR1-deficient dogs. This comparative analysis provides valuable information for researchers, scientists, and drug development professionals in understanding the safety profile of this compound and its alternatives in this specific canine population.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fluralaner

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Adherence to correct disposal protocols for compounds like Fluralaner is not only a matter of regulatory compliance but also a critical component of environmental stewardship and personnel safety. This guide provides essential, step-by-step information for the safe disposal of this compound waste.

Core Principles of this compound Waste Management

The fundamental principle for this compound disposal is the prevention of environmental release. Due to its toxicity to aquatic organisms, this compound must not be disposed of via wastewater systems, sewers, or general household waste.[1][2][3][4][5] All waste materials, including the pure compound, experimental residues, and contaminated labware, must be managed through designated hazardous waste streams.

**Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired product, residual amounts in containers, contaminated personal protective equipment (PPE), and materials used for spill cleanup.

    • Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.

  • Container Management:

    • Keep this compound waste in properly labeled, sealed, and non-reactive containers.[1][6]

    • Empty containers retain chemical residues and can be hazardous.[6] These should be treated as unused product and disposed of through the same hazardous waste stream.[1][4][5][6] Do not rinse empty containers into the drain.

  • Disposal Pathway:

    • The primary and mandatory disposal route for this compound is through an approved and licensed hazardous waste disposal plant.[1][4][6][7][8][9][10]

    • Engage with your institution's Environmental Health and Safety (EHS) department to coordinate the collection and disposal of this compound waste according to local, state, and national regulations.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Personnel Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Don appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection, before attempting cleanup.[6][7][8][10]

  • Containment:

    • Prevent the spill from spreading, especially towards drains or water bodies.[6][7][8] For liquid spills, create dikes or use other containment methods.[6][7]

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the spilled material.[1][4][8][11] Avoid creating dust.[4]

    • Liquid Spills: Use an inert absorbent material to soak up the spill.[6][7] For flammable liquid formulations, use non-sparking tools during cleanup.[6][7]

    • Collect all cleanup materials (absorbents, contaminated PPE, etc.) into a suitable, labeled container for disposal.

  • Final Disposal of Spill Waste:

    • Dispose of all contaminated cleanup materials as hazardous waste through an approved waste disposal plant.[6][7][8][9][10][11] Contaminated wash water must also be retained and disposed of as hazardous waste.[1][6][7][8][9][10][11]

Environmental and Safety Hazard Summary

Understanding the hazards associated with this compound underscores the importance of these disposal procedures.

Hazard TypeDescriptionCitations
Environmental Very toxic to aquatic life with long-lasting effects.[8][9] this compound should not enter water courses as it can be dangerous for aquatic invertebrates.[2][3][2][3][8][9]
Human Health May damage an unborn child.[7][9][10] Causes mild skin irritation.[8][7][8][9][10]
Physical Liquid formulations can be highly flammable. Vapors may form an explosive mixture with air.[6][7][9] Solid forms may form combustible dust concentrations in air.[4][10][4][6][7][9][10]

Experimental Protocols and Workflows

The disposal guidelines outlined are derived from Safety Data Sheets (SDS), which are based on standardized hazard assessments. For instance, the determination of aquatic toxicity often follows OECD Test Guidelines.

  • OECD Test Guideline 211 (Daphnia magna Reproduction Test): This chronic toxicity test exposes water fleas (Daphnia magna) to the chemical for 21 days to determine the No Observed Effect Concentration (NOEC), which for this compound is 0.0736 µg/L.[5]

  • OECD Test Guideline 305 (Bioaccumulation in Fish): This test measures the potential for a chemical to accumulate in fish tissue. This compound's Bioconcentration Factor (BCF) was determined to be 79.4 in Zebrafish.[1][5]

The logical workflow for handling this compound waste in a laboratory setting is visualized below.

Fluralaner_Disposal_Workflow start This compound Waste Generated (Unused product, contaminated labware, spill debris) decision_spill Is it a spill? start->decision_spill spill_protocol Execute Spill Protocol: 1. Wear PPE 2. Contain Spill 3. Clean with Absorbent/Sweep 4. Collect Waste decision_spill->spill_protocol Yes routine_waste Routine Waste Collection: 1. Segregate Waste 2. Use Labeled, Sealed Containers decision_spill->routine_waste No collect_waste Store Waste in Designated Hazardous Waste Area spill_protocol->collect_waste routine_waste->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup collect_waste->contact_ehs end_disposal Disposal at Approved Hazardous Waste Plant contact_ehs->end_disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Navigating the Safe Handling of Fluralaner: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Fluralaner. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified with specific health and environmental hazards. Understanding these is the first step in safe handling.

GHS Hazard Statements:

  • H361d / H360D / H361: Suspected of damaging fertility or the unborn child.[1][2][3]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][4][5]

  • H225 (for liquid formulations): Highly flammable liquid and vapour.[4]

  • H303 + H313 + H333: May be harmful if swallowed, in contact with skin or if inhaled.[4]

  • H319: Causes serious eye irritation.[4]

  • H373: May cause damage to organs (Central nervous system) through prolonged or repeated exposure.[4]

Signal Word: Warning[1][2][3][6] or Danger (for certain liquid formulations)[4]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to minimize exposure.

Occupational Exposure Limits:

ComponentTypeValueSource
This compoundTWA100 µg/m³ (OEB 2)Internal
This compoundWipe limit1000 µ g/100 cm²Internal
Particulates (Not Otherwise Specified)TWA (respirable fraction)5 mg/m³OSHA Z-1
Particulates (Not Otherwise Specified)TWA (total dust)15 mg/m³OSHA Z-1

Recommended Personal Protective Equipment (PPE):

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[2][5] A faceshield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[2][5]To prevent eye irritation from dust or splashes.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][7] The exact breakthrough time should be confirmed with the glove manufacturer.[1]To prevent skin contact. This compound may cause skin irritation or be absorbed through the skin.[3][6]
Skin and Body Protection Laboratory coat, coveralls, or a work uniform.[2]To prevent contamination of personal clothing.
Respiratory Protection Generally not required with adequate general and local exhaust ventilation.[2] If ventilation is insufficient, or for uncontrolled releases, a NIOSH/MSHA approved respirator should be worn.[2]To prevent inhalation, especially of dust from solid formulations or mists from liquid formulations.[2][4]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation:

    • Obtain and read all safety instructions and the Safety Data Sheet (SDS) before use.[1][2][3][6]

    • Ensure a designated work area, such as a chemical fume hood or a space with adequate local exhaust ventilation, is clean and ready.[2]

    • Verify that eye flushing systems and safety showers are accessible and operational.[2][3]

  • Donning PPE:

    • Put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid contact with skin, eyes, and clothing.[2][3][5]

    • Do not breathe dust, mist, or vapors.[2][4]

    • Minimize dust generation and accumulation when working with solid forms.[3][6]

    • For liquid formulations, keep away from heat, sparks, and open flames.[4][8] Use non-sparking tools and take precautionary measures against static discharge.[3][6][9]

  • Storage:

    • Keep containers properly labeled and tightly closed when not in use.[3][6][9]

    • Store in a locked, well-ventilated area according to national regulations.[2][4][6][9]

  • After Handling:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

    • Remove and properly dispose of or decontaminate PPE. Contaminated clothing should be washed before reuse.[2][3]

Emergency Procedures
Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush skin with plenty of water and soap.[2][3] 2. Remove contaminated clothing and shoes.[2][3] 3. Get medical attention if irritation develops or persists.[2][3]
Eye Contact 1. Immediately flush eyes with plenty of water as a precaution.[2] For liquid formulations, rinse cautiously for several minutes.[4] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[4] 3. Get medical attention if irritation develops and persists.[2][4]
Inhalation 1. Move the person to fresh air.[2][5] 2. Get medical attention.[2][5]
Ingestion 1. DO NOT induce vomiting.[2][3][4][6] 2. Rinse mouth thoroughly with water.[2][3][6] 3. Get emergency medical help immediately.[4]
Spill or Leak 1. Remove all ignition sources (for flammable liquids).[9] 2. Ventilate the area.[9] 3. Use personal protective equipment.[2][6][9] 4. Prevent further leakage if safe to do so. Avoid release into the environment.[2][6][9] 5. For solids, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2] For liquids, use a suitable absorbent material.[9] 6. Advise local authorities if significant spillages cannot be contained.[2][6][9]
Disposal Plan
  • Product Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4][6] this compound must not be disposed of with household garbage and should not be allowed to reach the sewage system or enter water courses.[1][7][10]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][9] Do not reuse empty containers as they may retain product residue.[9]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Fluralaner_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep_sds Review SDS & Safety Protocols prep_area Prepare Designated Work Area prep_sds->prep_area prep_ppe Assemble Required PPE prep_area->prep_ppe don_ppe Don PPE: Gloves, Gown, Eye Protection prep_ppe->don_ppe handle_chem Handle this compound in Ventilated Area don_ppe->handle_chem store_chem Store in Locked, Labeled Container handle_chem->store_chem emergency Emergency Event (Spill/Exposure) handle_chem->emergency If Occurs doff_ppe Doff & Dispose of Contaminated PPE store_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands clean_area Clean/Decontaminate Work Area wash_hands->clean_area dispose_waste Dispose of Chemical Waste via Approved Vendor clean_area->dispose_waste emergency_proc Follow Emergency Procedures emergency->emergency_proc emergency_proc->wash_hands

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluralaner
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fluralaner

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。